1-Hydroxypyrene-d9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJNHUAPTJVVNQ-LOIXRAQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])O)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514409 | |
| Record name | (~2~H_9_)Pyren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132603-37-3 | |
| Record name | (~2~H_9_)Pyren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Synthesis and Purification of 1-Hydroxypyrene-d9 for Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxypyrene is the primary metabolite of pyrene, a common PAH, and its measurement in urine is a widely accepted method for assessing human exposure to these potentially carcinogenic compounds.[1] Accurate quantification of 1-hydroxypyrene relies on the use of a stable isotope-labeled internal standard, with 1-Hydroxypyrene-d9 being the standard of choice. This deuterated analogue exhibits nearly identical chemical and physical properties to the native compound, allowing for correction of matrix effects and variations in sample preparation and instrument response.[2]
This guide details a proposed three-step synthesis of this compound starting from commercially available pyrene-d10. The methodology is based on a high-yield synthesis of 1-hydroxypyrene, which involves a Friedel-Crafts acylation, a Baeyer-Villiger oxidation, and subsequent saponification.[3][4]
Proposed Synthesis of this compound
The proposed synthetic pathway for this compound is a three-step process starting from pyrene-d10. This route is an adaptation of a known high-yield synthesis for the non-deuterated 1-hydroxypyrene.[3][4]
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from the synthesis of the non-deuterated 1-hydroxypyrene and should be considered a starting point for experimental optimization.
Step 1: Friedel-Crafts Acylation of Pyrene-d10 to 1-Acetylpyrene-d9
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrene-d10 and dichloromethane.
-
Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath and slowly add anhydrous aluminum trichloride while stirring.
-
Acylation: Add acetyl chloride dropwise from the dropping funnel, maintaining the temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 1-acetylpyrene-d9 can be purified by recrystallization from ethanol.
Step 2: Baeyer-Villiger Oxidation of 1-Acetylpyrene-d9 to 1-Acetoxypyrene-d9
-
Reaction Setup: Dissolve the purified 1-acetylpyrene-d9 in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Oxidant Addition: Add an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or sodium perborate to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or gentle reflux. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, wash the reaction mixture with a sodium bicarbonate solution to remove acidic byproducts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent to obtain crude 1-acetoxypyrene-d9, which can be purified by recrystallization from ethanol.
Step 3: Saponification of 1-Acetoxypyrene-d9 to this compound
-
Reaction Setup: In a round-bottom flask, dissolve 1-acetoxypyrene-d9 in a mixture of water and a suitable alcohol (e.g., ethanol) to aid solubility.
-
Hydrolysis: Add a solution of sodium hydroxide and heat the mixture to 50-60 °C.[3]
-
Reaction Monitoring: Stir for several hours until the reaction is complete, as indicated by TLC.
-
Acidification: Cool the reaction mixture to room temperature and acidify with hydrochloric acid until a precipitate forms.
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum to yield crude this compound.
Expected Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound, based on reported yields for the non-deuterated analogue.[3]
| Step | Starting Material | Key Reagents | Expected Yield (%) | Expected Purity (%) |
| 1. Friedel-Crafts Acylation | Pyrene-d10 | Acetyl chloride, Aluminum trichloride | ~95 | >98 (after recryst.) |
| 2. Baeyer-Villiger Oxidation | 1-Acetylpyrene-d9 | m-CPBA or Sodium perborate | ~96 | >99 (after recryst.) |
| 3. Saponification | 1-Acetoxypyrene-d9 | Sodium hydroxide, Hydrochloric acid | ~95 | >99 (crude) |
| Overall | Pyrene-d10 | ~87 |
Purification of this compound to an Analytical Standard
To be suitable as an analytical standard, this compound must be of high purity, typically >99%, with a well-defined isotopic enrichment. The crude product from the synthesis requires further purification.
Caption: General workflow for the purification of this compound.
Purification Protocols
Method 1: Column Chromatography
-
Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or toluene).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Method 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., toluene, ethanol, or a mixture of solvents).
-
Dissolution: Dissolve the partially purified this compound in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
For achieving the highest purity (>99.9%), a combination of these methods, potentially followed by a final purification step using preparative High-Performance Liquid Chromatography (HPLC), may be necessary.[2]
Characterization and Quality Control
The identity, purity, and isotopic enrichment of the final this compound product must be confirmed using various analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to this compound, with purity >99% by area normalization. The retention time should be consistent with a reference standard.[5] |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment | A molecular ion peak at m/z 227.3 corresponding to C16HD9O. The isotopic distribution will confirm the high level of deuteration.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | 1H NMR will show a significant reduction or absence of signals in the aromatic region compared to the non-deuterated standard. 13C NMR will confirm the carbon skeleton. |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and purification of this compound for use as an analytical standard. The proposed synthetic route, adapted from established methods for the non-deuterated analogue, offers a viable pathway to this essential internal standard. The detailed purification protocols are designed to achieve the high purity required for accurate and reliable bioanalytical applications. It is crucial to note that the proposed synthesis requires experimental validation and optimization. Researchers and scientists in drug development and environmental monitoring can utilize this guide as a foundational resource for the in-house preparation of high-purity this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Hydroxypyrene | C16H10O | CID 21387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
A Technical Guide to the Physicochemical Properties of 1-Hydroxypyrene-d9
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physicochemical properties of 1-Hydroxypyrene-d9, a deuterated stable isotope-labeled analog of 1-Hydroxypyrene. It is primarily utilized as an internal standard for the quantitative analysis of its non-labeled counterpart in various biological matrices, most notably in urine as a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs).[1][2]
Core Physicochemical Properties
The essential physicochemical characteristics of this compound are summarized below. These properties are critical for its application in analytical chemistry, particularly in mass spectrometry-based methods where a distinct mass shift from the endogenous analyte is required for accurate quantification.
| Property | Value |
| Chemical Name | 2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-ol |
| Synonyms | 1-Pyren-2,3,4,5,6,7,8,9,10-d9-ol, 1-Pyrenol-d9 |
| CAS Number | 132603-37-3 |
| Molecular Formula | C₁₆HD₉O |
| Molecular Weight | 227.31 g/mol |
| Accurate Mass | 227.1297 |
| Appearance | White to Beige Solid |
| Purity | Typically >95% (as determined by HPLC)[3] |
| Isotopic Purity | Isotopic Purity: 98% |
| Storage Temperature | +4°C[3] |
| Unlabeled CAS Number | 5315-79-7[3] |
Structural and Identifier Information
| Identifier | Value |
| InChI | InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H/i1D,2D,3D,4D,5D,6D,7D,8D,9D[3] |
| SMILES | [2H]c1c([2H])c2c([2H])c([2H])c3c([2H])c([2H])c(O)c4c([2H])c([2H])c(c1[2H])c2c34[3] |
Experimental Protocols
The protocols described below are fundamental to the quality control and application of this compound as an analytical standard.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method outlines a general procedure for assessing the chemical purity of this compound.
Objective: To separate and quantify this compound from any non-deuterated or other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Visible or fluorescence detector.
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is typically used.[4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common. A typical isocratic elution might use a 70:30 (v/v) mixture of acetonitrile and water.[5]
-
Detection: Fluorescence detection is highly sensitive for this compound. Excitation and emission wavelengths are set to approximately 242 nm and 388 nm, respectively.
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent like acetonitrile or methanol.
-
The solution is injected into the HPLC system.
-
The chromatogram is recorded, and the peak area of this compound is measured.
-
Purity is calculated by dividing the main peak area by the total area of all peaks detected in the chromatogram.
-
Quantification of 1-Hydroxypyrene in Urine using Isotope Dilution LC-MS/MS
This protocol details the use of this compound as an internal standard for the biomonitoring of PAH exposure.
Objective: To accurately measure the concentration of 1-Hydroxypyrene in a biological matrix (urine) using this compound for internal calibration.
Methodology:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Sample Preparation:
-
A known amount of this compound internal standard working solution is spiked into a measured volume of urine.[1]
-
Since 1-Hydroxypyrene is excreted primarily as glucuronide and sulfate conjugates, enzymatic hydrolysis is required.[7] The urine sample is treated with β-glucuronidase/arylsulfatase to deconjugate the metabolites.[8]
-
The hydrolyzed sample is then subjected to a sample cleanup and concentration step, typically solid-phase extraction (SPE) using a C18 cartridge.[2]
-
The analyte is eluted from the SPE cartridge with a solvent like methanol, evaporated to dryness, and reconstituted in the mobile phase for injection.[9]
-
-
LC Separation: Similar to the purity analysis, a C18 column is used to chromatographically separate 1-Hydroxypyrene from other matrix components.
-
MS/MS Detection:
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both 1-Hydroxypyrene and the this compound internal standard.
-
The concentration of 1-Hydroxypyrene in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations: Workflows and Pathways
Biomonitoring Workflow
The following diagram illustrates the typical workflow for using this compound in a clinical or research setting to assess PAH exposure.
Caption: Workflow for urinary 1-Hydroxypyrene analysis.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
1-Hydroxypyrene, the analyte measured using this compound, is an agonist of the Aryl Hydrocarbon Receptor (AhR). This pathway is central to the toxicological effects of PAHs.
Caption: Simplified Aryl Hydrocarbon Receptor (AhR) pathway.
References
- 1. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography with fluorescence detection using a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 132603-37-3 | LGC Standards [lgcstandards.com]
- 4. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cejsh.icm.edu.pl [cejsh.icm.edu.pl]
- 7. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pjmhsonline.com [pjmhsonline.com]
An In-depth Technical Guide to 1-Hydroxypyrene-d9: Chemical Structure and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Hydroxypyrene-d9, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of 1-hydroxypyrene. 1-Hydroxypyrene is a primary metabolite of pyrene and a key biomarker for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of environmental and occupational pollutants, with some being recognized as carcinogens. The use of this compound is essential for robust and reliable biomonitoring studies in toxicology, environmental health, and drug development.
Chemical Structure and Isotopic Labeling
This compound is a synthetically modified version of 1-hydroxypyrene where nine hydrogen atoms on the pyrene ring have been replaced with deuterium atoms. This isotopic labeling results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference is the basis for its use as an internal standard in mass spectrometry-based analytical methods.[1]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-ol |
| Synonyms | 1-Pyrenol-d9, 1-Hydroxypyrene (deuterated) |
| Molecular Formula | C₁₆HD₉O |
| Molecular Weight | ~227.30 g/mol |
| CAS Number | 132603-37-3 |
| Isotopic Purity | Typically ≥98% |
Table 1: Physicochemical Properties of this compound.[2]
The deuteration of the aromatic rings provides a stable isotopic label that does not readily exchange with hydrogen atoms from the surrounding environment, ensuring the integrity of the standard during sample preparation and analysis.
Synthesis of this compound
While several chemical synthesis routes exist for unlabeled 1-hydroxypyrene, the preparation of this compound often involves the use of a deuterated precursor, such as Pyrene-d10. A documented method for the synthesis of this compound is through an enzymatic reaction.
Experimental Protocol: Enzymatic Synthesis
This protocol is based on the method described by Chetiyanukornkul, Toriba, et al. (2002).[3]
Objective: To synthesize this compound from Pyrene-d10 using a cytochrome P450 enzyme system.
Materials:
-
Pyrene-d10
-
Cytochrome P450 1A1 (recombinant)
-
NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine Pyrene-d10 (dissolved in a minimal amount of a suitable solvent like DMSO) with the phosphate buffer containing the recombinant human cytochrome P450 1A1.
-
Initiation of Reaction: Add the NADPH-generating system to the reaction mixture to initiate the enzymatic hydroxylation.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes), allowing the enzyme to metabolize the Pyrene-d10 to this compound.
-
Reaction Quenching: Stop the reaction by adding a quenching solvent, such as ice-cold acetone or acetonitrile.
-
Extraction: Extract the synthesized this compound from the aqueous reaction mixture using an appropriate organic solvent like ethyl acetate.
-
Purification: Purify the extracted this compound using reversed-phase HPLC to separate it from unreacted Pyrene-d10 and other potential byproducts.
-
Verification: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.
Application in Biomonitoring: Quantification of 1-Hydroxypyrene in Urine
This compound is predominantly used as an internal standard for the quantification of 1-hydroxypyrene in biological matrices, most commonly urine. The following is a representative protocol for the analysis of urinary 1-hydroxypyrene using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS Analysis of Urinary 1-Hydroxypyrene
Objective: To accurately quantify the concentration of 1-hydroxypyrene in human urine samples.
Materials:
-
Urine samples
-
This compound internal standard solution (of known concentration)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Acetate buffer (pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Formic acid
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
To a 1 mL aliquot of urine, add a precise volume of the this compound internal standard solution.
-
Add acetate buffer to adjust the pH to 5.0.
-
Add β-glucuronidase/arylsulfatase to deconjugate the glucuronidated and sulfated metabolites of 1-hydroxypyrene.
-
Incubate the mixture at 37°C for at least 4 hours (or overnight).[4]
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the 1-hydroxypyrene and this compound from the cartridge with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 1-hydroxypyrene and this compound. For the silylated derivatives in GC-MS, the m/z for 1-Hydroxypyrene is 290.1121 and for this compound is 299.1686.[7]
-
-
Data Analysis:
-
The concentration of 1-hydroxypyrene in the urine sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 1-hydroxypyrene and a constant concentration of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative parameters from various studies for the analysis of 1-hydroxypyrene in urine using an isotopically labeled internal standard.
| Parameter | Typical Range |
| Calibration Range | 0.005 - 100 µg/L |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |
| Recovery | 79.4 - 106% |
| Intra-day Precision (%RSD) | 1.68 - 6.7% |
| Inter-day Precision (%RSD) | 1.81 - 5.0% |
Table 2: Summary of Quantitative Data for Urinary 1-Hydroxypyrene Analysis.[8][9]
Biological Role and Signaling Pathway
1-Hydroxypyrene, the analyte measured using this compound, is an agonist for the Aryl Hydrocarbon Receptor (AhR).[1][10] The AhR is a ligand-activated transcription factor that plays a central role in the cellular response to xenobiotics, including PAHs. Activation of the AhR signaling pathway can lead to the induction of drug-metabolizing enzymes, such as cytochrome P450s, but has also been implicated in various toxicological and pathological processes.
Experimental Workflow
The use of this compound is an integral part of the workflow for biomonitoring of PAH exposure. The following diagram illustrates a typical experimental workflow from sample collection to data interpretation.
References
- 1. 1-Hydroxypyrene | C16H10O | CID 21387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography with fluorescence detection using a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
The Sentinel Molecule: A Technical Guide to 1-Hydroxypyrene-d9 as an Internal Standard in Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 1-Hydroxypyrene-d9 as an internal standard for the accurate quantification of 1-hydroxypyrene, a key biomarker for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of chemicals, some of which are known carcinogens, formed during the incomplete burning of coal, oil and gas, garbage, or other organic substances. Accurate measurement of PAH metabolites is therefore crucial for toxicological studies, environmental health research, and the development of safer pharmaceuticals.
The Biomarker: 1-Hydroxypyrene
Pyrene is a common PAH found in environmental mixtures. Following exposure, pyrene is metabolized in the body, primarily to 1-hydroxypyrene, which is then conjugated with glucuronic acid or sulfate and excreted in urine.[1][2] The concentration of 1-hydroxypyrene in urine is a reliable short-term indicator of recent exposure to PAHs.[3]
The Internal Standard: this compound
To ensure the accuracy and reliability of 1-hydroxypyrene quantification, a stable isotope-labeled internal standard, this compound, is employed.[4] This molecule is chemically identical to the analyte of interest but has nine of its hydrogen atoms replaced with deuterium. This mass difference allows it to be distinguished from the native 1-hydroxypyrene by mass spectrometry, while its similar chemical and physical properties ensure it behaves almost identically during sample preparation and analysis, thus correcting for any analyte loss or matrix effects.
Metabolic Pathway of Pyrene
The biotransformation of pyrene to its excretable metabolite, 1-hydroxypyrene glucuronide, is a multi-step process primarily occurring in the liver.
Quantitative Data for Analysis
The following tables summarize key quantitative parameters for the analysis of 1-hydroxypyrene using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Method | Derivatization | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Hydroxypyrene | LC-MS/MS (ESI+) | None | 219.2 | 189.1, 201.1 |
| This compound | LC-MS/MS (ESI+) | None | 228.2 | 198.1 |
| 1-Hydroxypyrene | GC-MS (EI) | Silylation (e.g., BSTFA) | 290 | 275 |
| This compound | GC-MS (EI) | Silylation (e.g., BSTFA) | 299 | 284 |
Table 2: Typical Concentrations and Chromatographic Retention Times
| Analytical Method | Column | Mobile Phase/Carrier Gas | Retention Time (min) | Internal Standard Concentration |
| HPLC-FLD | C18 | Acetonitrile:Water (70:30) | ~3.5 | Not applicable for FLD, but spiking concentrations in samples for validation range from 0.5 to 20 µg/L.[1] |
| HPLC-FLD | C18 (Symmetry) | Gradient: 40% Methanol in water to 100% Methanol | ~10.9 | Not applicable for FLD. |
| LC-MS/MS | C18 | Gradient: Acetonitrile and 10mM Ammonium Acetate | Varies with gradient | 100 ng/mL working solution added to samples.[5] |
| GC-MS | DB-5MS | Helium | Varies with temperature program | 50 ng/mL in final calibration standards.[6] |
Experimental Protocols
A generalized workflow for the analysis of urinary 1-hydroxypyrene involves sample collection, enzymatic hydrolysis to deconjugate the metabolites, extraction and cleanup, and finally, instrumental analysis.
Detailed Methodologies
1. Sample Preparation: Enzymatic Hydrolysis
-
Objective: To cleave the glucuronide and sulfate conjugates from 1-hydroxypyrene, liberating the free form for extraction and analysis.[7]
-
Procedure:
-
To a known volume of urine (e.g., 1-2 mL), add an appropriate volume of this compound internal standard solution.[5]
-
Add a buffer solution to adjust the pH to the optimal range for the enzyme (typically pH 5).[8]
-
Add β-glucuronidase/arylsulfatase enzyme solution. The amount of enzyme may need to be optimized but is typically in the range of 400-1000 units per sample.[9]
-
Incubate the mixture at 37°C for a period ranging from 4 hours to overnight (approximately 16 hours) with gentle agitation.[9][10]
-
2. Extraction and Cleanup: Solid Phase Extraction (SPE)
-
Objective: To isolate 1-hydroxypyrene from the complex urine matrix and remove interfering substances.[8]
-
Procedure:
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[8]
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.[8]
-
Elution: Elute the 1-hydroxypyrene and the internal standard with a stronger organic solvent, such as methanol or acetonitrile.[8]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase or an appropriate solvent for the subsequent analysis.[11]
-
3. Instrumental Analysis: HPLC with Fluorescence Detection (HPLC-FLD)
-
Objective: To separate 1-hydroxypyrene from other components in the extract and quantify it based on its native fluorescence.
-
Typical Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical isocratic mobile phase is 88% methanol and 12% water.[3][8]
-
Fluorescence Detection: Excitation wavelength around 242 nm and an emission wavelength around 388 nm.[8]
-
4. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To provide highly selective and sensitive quantification of 1-hydroxypyrene and this compound based on their mass-to-charge ratios.
-
Typical Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile or methanol with an aqueous component containing a modifier like ammonium acetate or formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode is common.[5]
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard (see Table 1).[5]
-
5. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: An alternative to LC-based methods, often requiring derivatization to increase the volatility of 1-hydroxypyrene.
-
Procedure:
-
Derivatization: After extraction and drying, the residue is derivatized with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[12][13]
-
GC Separation:
-
Column: A non-polar capillary column, such as a DB-5MS.[6]
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode, monitoring the characteristic ions of the derivatized analyte and internal standard (see Table 1).[12]
-
-
Conclusion
The use of this compound as an internal standard is indispensable for the reliable biomonitoring of PAH exposure. Its ability to mimic the behavior of the native analyte throughout the analytical process ensures high accuracy and precision in quantification. The methodologies outlined in this guide, from sample preparation to instrumental analysis, provide a robust framework for researchers in environmental health, toxicology, and drug development to obtain high-quality data for assessing the impact of PAH exposure. The choice of analytical technique will depend on the required sensitivity, sample throughput, and available instrumentation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcce.ac.ir [ijcce.ac.ir]
- 9. thaiscience.info [thaiscience.info]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. pjmhsonline.com [pjmhsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Metabolic Fate and Toxicokinetics of 1-Hydroxypyrene-d9 in vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo studies on the metabolic fate and toxicokinetics of 1-Hydroxypyrene-d9 are not extensively available in public literature. This guide synthesizes the well-documented data for its non-deuterated analogue, 1-hydroxypyrene (1-OHP), and integrates the principles of the kinetic isotope effect to project the likely behavior of the deuterated compound. This compound is predominantly utilized as an internal standard in analytical methods for the quantification of 1-hydroxypyrene.
Introduction
1-Hydroxypyrene (1-OHP) is the primary metabolite of pyrene, a common polycyclic aromatic hydrocarbon (PAH). Its presence in urine is a widely accepted biomarker for assessing exposure to PAHs. The deuterated form, this compound, serves as a critical internal standard for accurate quantification in biological samples due to its similar chemical properties and distinct mass. Understanding the metabolic fate and toxicokinetics of 1-OHP is crucial for interpreting biomonitoring data. This guide provides a comprehensive overview of the known metabolic pathways and kinetic parameters of 1-OHP and discusses the potential influence of deuteration on these processes.
Metabolic Fate of 1-Hydroxypyrene
Once formed from the metabolism of pyrene, 1-hydroxypyrene undergoes Phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that can be readily excreted.
Metabolic Pathways:
The primary metabolic pathway for 1-hydroxypyrene involves conjugation reactions in the liver.
-
Glucuronidation: This is the predominant pathway for 1-OHP metabolism. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 1-OHP, forming 1-hydroxypyrene glucuronide. Studies in isolated rat hepatocytes have shown that the rate of glucuronidation is significantly higher than that of sulfation.[1] In human urine, the major metabolite of pyrene is 1-hydroxypyrene glucuronide.[2]
-
Sulfation: The sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to 1-OHP, forming 1-hydroxypyrene sulfate. This is a less prominent, but still significant, metabolic route.[1][3]
The following diagram illustrates the primary metabolic pathways of 1-hydroxypyrene.
Toxicokinetics of 1-Hydroxypyrene
The toxicokinetics of a compound describes its absorption, distribution, metabolism, and excretion (ADME). For 1-hydroxypyrene, these parameters have been primarily studied in the context of pyrene exposure.
Absorption and Distribution
Following exposure to pyrene through inhalation, ingestion, or dermal contact, it is rapidly absorbed and distributed throughout the body. Pyrene is then metabolized to 1-hydroxypyrene, primarily in the liver. In a study with rats administered intravenous [14C]pyrene, the labeled pyrene was rapidly distributed, with the largest fraction initially found in adipose tissue.[4]
Metabolism and Excretion
As detailed in the metabolic fate section, 1-OHP is efficiently metabolized into its glucuronide and sulfate conjugates. These conjugates are then primarily excreted in the urine. The half-life of 1-hydroxypyrene in urine is a key toxicokinetic parameter and varies depending on the route of exposure.
Quantitative Toxicokinetic Data for 1-Hydroxypyrene
| Parameter | Species | Exposure Route | Value | Reference |
| Urinary Excretion Half-Life (t½) | Human | Ingestion (Dietary) | 3.9 - 5.7 hours | [5][6] |
| Human | Inhalation | 6 - 29 hours | [5] | |
| Human | Dermal | 11.5 - 15 hours | [5] | |
| Human | Occupational (Mixed) | 6 - 35 hours | [7][8][9] | |
| Rat | Intravenous | 5.2 - 6.7 hours (in blood and tissues) | [4] | |
| Time to Maximum Concentration (Tmax) | Human | Ingestion (Dietary) | 4.0 - 5.5 hours | [5] |
| Excretion Profile | Human | Ingestion (Dietary) | 51-90% of 1-OHP excreted within the first 12 hours | [5] |
| Rat | Intravenous | At 24h, 57.2% of the dose recovered in urine and 18.3% in feces | [4] |
The Influence of Deuteration: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug or metabolite. This is known as the deuterium kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.[10][11]
For this compound, the deuterium atoms are typically on the aromatic ring. While the primary metabolic pathways for 1-OHP are conjugation reactions (glucuronidation and sulfation) at the hydroxyl group, the electronic environment of the molecule can influence the reaction rates. However, since the C-D bonds are not directly cleaved during these Phase II reactions, a significant kinetic isotope effect on the rate of conjugation is not expected.
The primary impact of deuteration in this compound would be on any minor Phase I metabolic pathways that might involve hydroxylation of the aromatic ring, although these are not the principal routes of metabolism for 1-OHP. A slower rate of such minor metabolic pathways could potentially lead to a slightly longer overall half-life of the deuterated compound compared to its non-deuterated counterpart, but this effect is likely to be minimal given the predominance of the conjugation pathways.[12][13][14]
Therefore, for its use as an internal standard, it is reasonably assumed that the metabolic fate and toxicokinetics of this compound closely mimic those of 1-hydroxypyrene, with negligible differences in the rates of its major metabolic and excretory pathways.
Experimental Protocols
The following are generalized experimental protocols for the in vivo study of 1-hydroxypyrene, based on methodologies cited in the literature.
Animal Study Protocol (Rat Model)
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Intravenous injection of a known concentration of the test compound (e.g., [14C]pyrene to study the formation and kinetics of 1-OHP).[4]
-
Sample Collection:
-
Sample Preparation:
-
Urine samples are often treated with β-glucuronidase and arylsulfatase to deconjugate the metabolites back to free 1-OHP for total 1-OHP measurement.[3]
-
Tissues are homogenized for analysis.
-
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification of 1-OHP and its parent compound.[4][7] this compound is used as an internal standard.
Human Biomonitoring Protocol
-
Study Population: Occupationally exposed workers or the general population.
-
Sample Collection:
-
Sample Preparation:
-
Urine samples are typically hydrolyzed with β-glucuronidase/arylsulfatase to measure total 1-OHP.
-
Solid-phase extraction (SPE) is often used for sample clean-up and concentration.[7]
-
-
Analytical Method: HPLC with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS) / LC-MS for quantification of 1-OHP.[2][3] this compound is used as an internal standard for accurate measurement.
The following diagram illustrates a general experimental workflow for an in vivo toxicokinetics study.
Conclusion
The metabolic fate of 1-hydroxypyrene is characterized by rapid and efficient Phase II conjugation, primarily glucuronidation, followed by urinary excretion. Its toxicokinetic profile, particularly its urinary excretion half-life, is dependent on the route of exposure. For its deuterated analog, this compound, it is inferred that the metabolic fate and toxicokinetics are highly similar to the non-deuterated form. The lack of direct C-D bond cleavage in the major metabolic pathways suggests a minimal kinetic isotope effect. This similarity in biochemical behavior is fundamental to its utility as a reliable internal standard in biomonitoring studies for accurate assessment of PAH exposure. Further research directly investigating the in vivo disposition of this compound could provide a more definitive understanding and further validate its use in toxicokinetic modeling.
References
- 1. Predominance of glucuronidation over sulfation in metabolism of 1-hydroxybenzo[a]pyrene by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Kinetics of tissue distribution and elimination of pyrene and 1-hydroxypyrene following intravenous administration of [14C]pyrene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excretion Profiles and Half-Lives of Ten Urinary Polycyclic Aromatic Hydrocarbon Metabolites after Dietary Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excretion profiles and half-lives of ten urinary polycyclic aromatic hydrocarbon metabolites after dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary 1-hydroxypyrene as a biomarker of exposure to polycyclic aromatic hydrocarbons: biological monitoring strategies and methodology for determining biological exposure indices for various work environments - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 1-Hydroxypyrene-d9: Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the certified reference material (CRM) 1-Hydroxypyrene-d9. It is designed to assist researchers, scientists, and professionals in drug development in understanding and critically evaluating the quality of this isotopically labeled standard for its intended applications.
Certificate of Analysis Summary
A Certificate of Analysis for a high-purity certified reference material like this compound provides critical information regarding its identity, purity, and concentration. This information is essential for ensuring the accuracy and reliability of experimental results. The data is typically generated and presented in accordance with international quality standards such as ISO 17034 and ISO/IEC 17025.
Identification and Characterization
| Parameter | Specification |
| Compound Name | This compound |
| CAS Number | 132603-37-3 |
| Molecular Formula | C₁₆HD₉O |
| Molecular Weight | 227.31 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in acetonitrile, methanol, and other organic solvents |
Purity and Impurity Profile
The purity of this compound is a critical parameter and is typically assessed using multiple analytical techniques to determine both chemical and isotopic purity.
| Purity Assessment | Method | Result |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >98% |
| Isotopic Purity (Isotopic Enrichment) | Gas Chromatography-Mass Spectrometry (GC-MS) | ≥98 atom % D |
| Residual Solvents | Headspace Gas Chromatography (HS-GC) | <0.5% |
| Water Content | Karl Fischer Titration | <0.1% |
Experimental Protocols
Detailed experimental protocols are fundamental to the transparency and reproducibility of the data presented in a Certificate of Analysis. The following sections outline the typical methodologies used for the purity assessment of this compound.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: The chemical purity of the this compound standard is determined by HPLC with UV or fluorescence detection. The method separates the main component from any non-volatile, UV-absorbing impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II HPLC system or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 242 nm or Fluorescence Detector (FLD) with excitation at 242 nm and emission at 388 nm |
| Run Time | 20 minutes |
Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of approximately 1 mg/mL. This stock solution is then diluted with the mobile phase to a working concentration of about 10 µg/mL for injection.
Data Analysis: The percentage purity is calculated using the following formula:
Isotopic Purity (Enrichment) Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: The isotopic enrichment of deuterium in this compound is determined by GC-MS. The sample is derivatized to increase its volatility and then introduced into the GC-MS system. The mass spectrometer is used to determine the relative abundance of the deuterated and non-deuterated molecular ions.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 10 min |
| MS Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-350 |
Sample Preparation: The this compound sample is derivatized with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form the more volatile trimethylsilyl (TMS) ether derivative.
Data Analysis: The isotopic enrichment is calculated by comparing the peak areas of the molecular ions of the fully deuterated (d9) and the non-deuterated (d0) species. The formula for calculating the atom percent deuterium is:
Visualizations
Purity Assessment Workflow
The following diagram illustrates the typical workflow for the comprehensive purity assessment of a this compound certified reference material.
Caption: Workflow for the purity assessment of this compound.
This comprehensive guide provides the essential information and methodologies related to the certification and purity assessment of this compound. For specific lot-to-lot data, always refer to the Certificate of Analysis provided by the manufacturer.
Technical Guide: 1-Hydroxypyrene-d9 for Research Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 1-Hydroxypyrene-d9, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of 1-Hydroxypyrene. 1-Hydroxypyrene is a critical biomarker for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs), which are environmental contaminants with carcinogenic potential.[1][2][3] This document details its commercial availability, key technical specifications, and a representative analytical protocol for its use in biomonitoring studies.
Commercial Sources and Availability
This compound is available from several specialized chemical suppliers. The product is typically sold as a solid in milligram quantities. Isotopic purity is a critical parameter for its function as an internal standard and is generally high across suppliers.
Table 1: Commercial Supplier Summary for this compound
| Supplier | Product/Catalog No. | CAS Number | Molecular Weight | Isotopic Purity | Available Quantities |
| MedchemExpress | HY-138339 | 132603-37-3 | 227.31 | Not specified | 1 mg, 5 mg |
| LGC Standards | TRC-H952702 | 132603-37-3 | 227.31 | Not specified | 1 mg, 2.5 mg, 5 mg |
| Santa Cruz Biotechnology | sc-213342 | 132603-37-3 | 227.30 | 98% | Varies by distributor |
| CDN Isotopes | D-6040 | 132603-37-3 | 227.31 | 98 atom % D | 10 mg, 50 mg |
| Clinivex | RCLS3C38744 | 132603-37-3 | 227.31 | Not specified | Not specified |
Application and Use
The primary application of this compound is as an internal standard (IS) for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[1] In human biomonitoring, pyrene is metabolized to 1-hydroxypyrene, which is then conjugated (primarily with glucuronic acid) and excreted in urine.[2][4] To accurately measure the total 1-hydroxypyrene concentration, urine samples must first be treated with a deconjugating enzyme like β-glucuronidase.[4][5]
This compound is added to the biological sample at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to the native analyte (1-Hydroxypyrene) but has a different mass due to the deuterium atoms, it co-elutes chromatographically but is distinguishable by the mass spectrometer. This allows for precise quantification by correcting for any analyte loss during sample preparation and for variations in instrument response.
Experimental Protocol: Quantification of 1-Hydroxypyrene in Urine
This protocol is a representative method synthesized from established procedures for biomonitoring PAH exposure.[2][5]
3.1. Materials and Reagents
-
This compound (Internal Standard)
-
1-Hydroxypyrene (Native Standard for calibration curve)
-
β-glucuronidase/arylsulfatase enzyme solution
-
Sodium acetate buffer (pH 5.5)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., polymeric absorbent-based)
-
Human urine samples
3.2. Methodology
-
Sample Preparation:
-
Thaw 1 mL of a human urine sample at room temperature.
-
Spike the sample with a known amount of this compound solution (internal standard).
-
Add 1 mL of β-glucuronidase/arylsulfatase enzyme solution prepared in sodium acetate buffer.[5]
-
Incubate the mixture in a water bath at 37°C for 17-18 hours to ensure complete deconjugation of glucuronidated metabolites.[5]
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the enzyme-treated urine sample onto the cartridge. An automated or manual system can be used.
-
Wash the cartridge to remove interfering matrix components.
-
Elute the analytes (1-hydroxypyrene and this compound) using an appropriate solvent, such as methanol.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation on a C18 analytical column (e.g., Agilent XBridge C18, 150 × 4.6 mm, 5 µm).[3]
-
Mobile Phase: Use an isocratic or gradient elution with a mixture of water and methanol.[3]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native analyte and the internal standard. For example:
-
1-Hydroxypyrene: m/z 219.3 → 200.0[6]
-
This compound: The precursor ion will be shifted by +9 Da (m/z 228.3). The product ion may also be shifted depending on the fragmentation pattern.
-
-
Table 2: Example LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Water:Methanol (12:88 v/v)[3] |
| Flow Rate | 1.2 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 30 °C[3] |
| Ionization Mode | APCI or ESI (Negative or Positive) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Visualized Workflows
The following diagrams illustrate the key processes involved in using this compound for biomonitoring.
Caption: Analytical workflow for urinary 1-hydroxypyrene quantification.
Caption: Logical relationship for the use of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Gold Standard in PAH Exposure Assessment: A Technical Guide to 1-Hydroxypyrene-d9
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 1-Hydroxypyrene-d9 (d9-1-OHP) in the accurate assessment of human exposure to polycyclic aromatic hydrocarbons (PAHs). As a deuterated internal standard, d9-1-OHP is indispensable for robust and reliable quantification of its non-labeled counterpart, 1-hydroxypyrene (1-OHP), a primary biomarker of PAH exposure. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative data to support its application in research and clinical settings.
The Core Principle: Why 1-Hydroxypyrene and its Deuterated Standard are Crucial
Polycyclic aromatic hydrocarbons are a class of chemicals released from the incomplete burning of coal, oil and gas, garbage, or other organic substances. Exposure to these compounds is a significant public health concern due to their carcinogenic and mutagenic properties. Biomonitoring of PAH exposure is essential for assessing health risks in occupational and environmental settings.
Urinary 1-hydroxypyrene, the principal metabolite of pyrene, has been extensively utilized as a biological indicator of PAH exposure.[1] Pyrene is a common component of PAH mixtures, and its metabolite, 1-OHP, provides a reliable short-term measure of exposure, with a half-life of approximately 18 to 20 hours.[1]
To ensure the accuracy and precision of 1-OHP quantification in complex biological matrices like urine, a suitable internal standard is necessary. This compound serves as the ideal internal standard for mass spectrometry-based analytical methods. By replacing nine hydrogen atoms with deuterium, d9-1-OHP is chemically identical to 1-OHP but has a different mass-to-charge ratio, allowing it to be distinguished by the mass spectrometer. This near-identical chemical behavior ensures that d9-1-OHP experiences the same variations as 1-OHP during sample preparation, extraction, and analysis, thereby correcting for any potential losses or matrix effects and leading to highly accurate quantification.
Metabolic Pathway of Pyrene
The biotransformation of pyrene to its excretable metabolite, 1-hydroxypyrene, is a critical process in PAH detoxification. The following diagram illustrates this metabolic pathway.
Experimental Protocols for Urinary 1-Hydroxypyrene Analysis
The accurate determination of urinary 1-OHP concentrations requires a multi-step analytical process. The following sections detail the common methodologies for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
In urine, 1-OHP is primarily present as glucuronide and sulfate conjugates. To measure total 1-OHP, these conjugates must first be cleaved through enzymatic hydrolysis.
Materials:
-
Urine sample
-
This compound (internal standard solution)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Deionized water
Protocol:
-
Internal Standard Spiking: To a known volume of urine (e.g., 1-5 mL), add a precise amount of this compound internal standard solution.
-
Buffering: Add sodium acetate buffer to adjust the pH of the urine sample to approximately 5.0.
-
Enzymatic Hydrolysis: Add β-glucuronidase/arylsulfatase solution to the buffered urine sample. Incubate the mixture overnight (approximately 16 hours) at 37°C to ensure complete hydrolysis of the 1-OHP conjugates.[2]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol followed by deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove interfering hydrophilic compounds.
-
Elution: Elute the retained 1-OHP and d9-1-OHP from the cartridge using methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase (for HPLC) or a suitable solvent for derivatization (for GC-MS).
Analytical Method 1: HPLC with Fluorescence Detection (HPLC-FLD)
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Fluorescence Detector
-
Reversed-phase C18 column
Protocol:
-
Chromatographic Separation: Inject the reconstituted sample extract into the HPLC system. Separation is typically achieved using a C18 column with a mobile phase gradient of methanol and water.
-
Fluorescence Detection: Monitor the column effluent using a fluorescence detector. Set the excitation and emission wavelengths to be optimal for 1-OHP (e.g., excitation at 242 nm and emission at 388 nm).[3]
-
Quantification: Identify and quantify 1-OHP and d9-1-OHP based on their retention times and peak areas. The concentration of 1-OHP in the original urine sample is calculated by comparing the peak area ratio of 1-OHP to d9-1-OHP against a calibration curve prepared with known concentrations of 1-OHP and a constant concentration of d9-1-OHP.
Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas Chromatograph
-
Mass Spectrometer
-
Capillary column suitable for PAH analysis
Protocol:
-
Derivatization: Prior to GC-MS analysis, the hydroxyl group of 1-OHP and d9-1-OHP must be derivatized to increase their volatility. This is typically done by silylating the dried extract with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Separation: Inject the derivatized sample into the GC. The separation of the analytes is achieved on a capillary column using a temperature-programmed oven.
-
MS Detection: The eluting compounds are ionized (typically by electron impact) and detected by the mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for the derivatized 1-OHP and d9-1-OHP.
-
Quantification: Similar to the HPLC method, quantify 1-OHP by comparing the ion abundance ratio of the analyte to the deuterated internal standard against a calibration curve.
Experimental Workflow
The following diagram provides a visual representation of the typical workflow for the analysis of urinary 1-hydroxypyrene.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies, highlighting the performance of analytical methods for 1-OHP and providing context for exposure levels in different populations.
Table 1: Analytical Method Performance for 1-Hydroxypyrene
| Analytical Method | Limit of Detection (LOD) | Recovery (%) | Reference |
| HPLC-FLD | 1.37 nmol/L | Not Reported | [4] |
| HPLC-FLD | 0.02 µg/L | >99.96% | [5] |
| HPLC-FLD | 1.0 ng/L | >83% | [6] |
| LC-MS/MS | 7.6 - 20.3 pg/mL | >69% | [7] |
| GC-MS | 0.015 µg/L | Not Reported | [8] |
Table 2: Urinary 1-Hydroxypyrene Concentrations in Various Populations
| Population | Exposure Type | 1-OHP Concentration (µmol/mol creatinine) | Reference |
| Rubber wood burning workers (on work) | Occupational | 0.35 ± 0.32 | [9] |
| Rubber wood burning workers (off work) | Occupational | 0.41 ± 0.74 | [9] |
| Coke-oven workers | Occupational | Highest among petrochemical industries | [10] |
| Non-occupationally exposed non-smokers | Environmental | 95th percentile: 0.24 | [11] |
| Non-occupationally exposed smokers | Environmental | 95th percentile: 0.76 | [11] |
| Unexposed control individuals | Environmental | Limit of Detection - 3.3 nmol/L | [4] |
| Exposed workers (low level) | Occupational | Limit of Detection - 39 nmol/L | [4] |
Conclusion
The use of this compound as an internal standard is fundamental to the accurate and reliable biomonitoring of PAH exposure through the measurement of urinary 1-hydroxypyrene. The detailed protocols and quantitative data presented in this guide underscore the robustness of this analytical approach. For researchers, scientists, and drug development professionals, the precise assessment of PAH exposure is critical for understanding its health impacts and for the development of potential therapeutic or preventative strategies. The methodologies described herein represent the current gold standard in the field, enabling high-quality data generation for a wide range of applications, from epidemiological studies to clinical trials.
References
- 1. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcce.ac.ir [ijcce.ac.ir]
- 6. Determination of 1-hydroxypyrene in human urine by acid hydrolysis coupled to solid-phase microextraction and semi-microcolumn liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occupational exposure to polycyclic aromatic hydrocarbons in Korean adults: evaluation of urinary 1-hydroxypyrene, 2-naphthol, 1-hydroxyphenanthrene, and 2-hydroxyfluorene using Second Korean National Environmental Health Survey data [aoemj.org]
- 9. Urinary 1-Hydroxypyrene Levels in Workers Exposed to Polycyclic Aromatic Hydrocarbon from Rubber Wood Burning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Quantitative Analysis of 1-Hydroxypyrene in Human Urine by LC-MS/MS using 1-Hydroxypyrene-d9
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Hydroxypyrene (1-OHP), a key biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs), in human urine.[1][2][3] The protocol employs 1-Hydroxypyrene-d9 (1-OHP-d9) as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[4] The methodology encompasses sample preparation involving enzymatic hydrolysis and solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals involved in toxicology, environmental health, and occupational exposure monitoring.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of environmental contaminants originating from the incomplete combustion of organic materials.[5][6] Exposure to PAHs is a significant public health concern due to their carcinogenic and mutagenic properties.[2][6] Pyrene is a major component of PAH mixtures, and its primary metabolite, 1-Hydroxypyrene (1-OHP), is a widely accepted biomarker for assessing human exposure to PAHs.[7][3][6][8] In biological systems, 1-OHP is conjugated to form glucuronide and sulfate derivatives before being excreted in urine.[7][3]
Accurate and sensitive quantification of urinary 1-OHP is crucial for exposure assessment. LC-MS/MS offers high specificity and sensitivity for the analysis of biomarkers in complex biological matrices.[4] The use of a stable isotope-labeled internal standard, this compound, compensates for matrix effects and variations in sample preparation and instrument response, leading to reliable quantification.[1] This application note provides a detailed protocol for the LC-MS/MS analysis of 1-OHP in human urine.
Experimental
Materials and Reagents
-
1-Hydroxypyrene (purity ≥98.5%)
-
This compound (isotopic purity ≥99%)[4]
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric absorbent-based)[9]
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-OHP and 1-OHP-d9 in methanol.
-
Working Standard Solutions: Serially dilute the 1-OHP stock solution with methanol:water (50:50, v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 1-OHP-d9 stock solution with acetonitrile.[4]
Sample Preparation Protocol
-
Sample Collection: Collect urine samples in polypropylene containers and store them at -20°C or below until analysis.
-
Enzymatic Hydrolysis:
-
Thaw urine samples at room temperature.
-
To a 1 mL aliquot of urine, add 100 µL of the 1-OHP-d9 internal standard working solution (100 ng/mL).[4]
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).[10]
-
Add 30 µL of β-glucuronidase/arylsulfatase solution.[4]
-
Vortex the mixture and incubate at 37°C for a minimum of 4 hours (or overnight) to ensure complete deconjugation of 1-OHP metabolites.[4][10]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 30% methanol in water to remove interferences.[4]
-
Drying: Dry the cartridge completely under a stream of nitrogen.
-
Elution: Elute the analytes with 4 mL of methanol.[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the initial mobile phase composition (e.g., 60% acetonitrile in water).[4]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Figure 1: Detailed workflow for the preparation and analysis of urine samples for 1-Hydroxypyrene.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 series or equivalent
-
Mass Spectrometer: AB Sciex 4000 QTRAP or equivalent
-
Column: Phenomenex Synergi Hydro-RP (2.0 x 100 mm, 2.5 µm) or equivalent C18 column[4]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient starting from 60% B, increasing to 90% B over 3.5 minutes, holding for 4.5 minutes, and then re-equilibrating to initial conditions.
-
Flow Rate: 380 µL/min[4]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL[4]
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive or negative mode. APCI may offer better sensitivity and robustness.[11]
-
Ion Spray Voltage: 5500 V[4]
-
Source Temperature: 400°C[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Results and Discussion
Quantitative Data Summary
The performance of the LC-MS/MS method was evaluated based on linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes the quantitative performance of the method.
| Parameter | 1-Hydroxypyrene (1-OHP) | Reference |
| Linearity Range | 0.50–25.00 ng/mL | [4] |
| 50-1000 pg/mL (with derivatization) | [7][12] | |
| Limit of Detection (LOD) | 0.02 µg/L (SPE-HPLC-Fluorescence) | [9] |
| 0.49 µg/L | [13] | |
| Limit of Quantification (LOQ) | 0.15 ng/mL (HPLC-Fluorescence) | [14] |
| Recovery | >80% | [4] |
| 87.3% (LLE-HPLC-Fluorescence) | [15] | |
| 91% | [13] |
Chromatographic Performance
The described chromatographic conditions provide excellent separation of 1-OHP from endogenous urine matrix components. The retention time for 1-OHP is approximately 3.44 minutes, and for 1-OHP-d9 is approximately 3.29 minutes under the specified conditions.[4] The total run time is approximately 12 minutes, allowing for efficient sample throughput.[4]
Mass Spectrometric Detection
The MRM transitions for 1-OHP and the internal standard 1-OHP-d9 are highly specific and allow for sensitive detection.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Hydroxypyrene (Quantifier) | 219.2 | 189.1 | 26 |
| 1-Hydroxypyrene (Qualifier) | 219.2 | 201.1 | - |
| This compound (IS) | 228.2 | 198.1 | - |
Collision energy may require optimization based on the specific instrument used.[7][4]
Figure 2: Logical flow of the LC-MS/MS analysis from sample injection to data processing.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of 1-Hydroxypyrene in human urine. The use of this compound as an internal standard ensures high accuracy and precision. The detailed sample preparation and instrumental parameters can be readily implemented in a laboratory setting for routine monitoring of PAH exposure in research, clinical, and occupational health applications. This method is a valuable tool for assessing the potential health risks associated with environmental and occupational exposure to PAHs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Hydroxypyrene | C16H10O | CID 21387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcce.ac.ir [ijcce.ac.ir]
- 10. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. The use of chemical derivatization to enhance liquid chromatography/tandem mass spectrometric determination of 1-hydroxypyrene, a biomarker for polycyclic aromatic hydrocarbons in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pjmhsonline.com [pjmhsonline.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Urinary 1-Hydroxypyrene using GC-MS with 1-Hydroxypyrene-d9 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hydroxypyrene (1-OHP), a primary metabolite of pyrene, is a widely accepted biomarker for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of chemicals that are released from the incomplete combustion of organic materials, and exposure to them is associated with various adverse health effects, including an increased risk of cancer. This document provides a detailed protocol for the quantitative analysis of 1-hydroxypyrene in human urine using gas chromatography-mass spectrometry (GC-MS) with 1-hydroxypyrene-d9 (1-OHP-d9) as an internal standard. The use of an isotopically labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation, ensuring high accuracy and precision.
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis for the determination of urinary 1-hydroxypyrene.
1. Materials and Reagents
-
1-Hydroxypyrene (analytical standard)
-
This compound (internal standard)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Hexane (or Pentane), HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA)
-
Pyridine
-
Anhydrous sodium sulfate
-
Methanol, HPLC grade
-
Deionized water
-
Urine collection containers
-
Centrifuge tubes (15 mL)
-
Solid-Phase Extraction (SPE) cartridges (optional, e.g., C18)
-
Nitrogen evaporator
-
GC-MS system with a capillary column (e.g., HP-5MS)
2. Sample Collection and Storage
Urine samples should be collected in clean, sterile containers. For accurate assessment of recent exposure, end-of-shift or first-morning void samples are often preferred. Samples should be stored at -20°C or lower until analysis to prevent degradation of the analyte.
3. Sample Preparation
In urine, 1-hydroxypyrene is primarily present as glucuronide and sulfate conjugates.[1] Therefore, an enzymatic hydrolysis step is necessary to liberate the free 1-hydroxypyrene for extraction and analysis.
-
Enzymatic Hydrolysis:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette 1-2 mL of urine into a clean centrifuge tube.
-
Add a known amount of this compound internal standard solution to each sample, quality control (QC) sample, and calibration standard. A typical concentration for the internal standard is 25 ng/mL.[2]
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add approximately 10 mg of β-glucuronidase/arylsulfatase enzyme to the mixture.[3]
-
Incubate the samples in a water bath at 37°C for 16-18 hours (overnight) to ensure complete hydrolysis.[3]
-
-
Liquid-Liquid Extraction (LLE):
-
After hydrolysis, allow the samples to cool to room temperature.
-
Vortex vigorously for 2 minutes to extract the 1-hydroxypyrene into the organic phase.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 5 mL of hexane for improved recovery.
-
Combine the organic extracts.
-
Pass the combined extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
Solid-Phase Extraction (SPE) (Alternative to LLE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the 1-hydroxypyrene with 5 mL of methanol.
-
-
Evaporation:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
4. Derivatization
To improve the volatility and chromatographic properties of 1-hydroxypyrene for GC-MS analysis, a derivatization step is required to convert the polar hydroxyl group into a less polar silyl ether.
-
To the dried residue, add 50 µL of a derivatizing agent such as BSTFA or MTBDMSTFA, and 50 µL of pyridine.[2][5]
-
Cap the tubes tightly and heat at 60°C for 30 minutes.[4]
-
Allow the samples to cool to room temperature before GC-MS analysis.
GC-MS Analysis
1. Instrumentation
An Agilent 7890A gas chromatograph coupled with a 5975 mass selective detector or a similar system is suitable for this analysis.[2]
2. GC Parameters
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Inlet Temperature: 280°C.
-
Injection Volume: 1-2 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 270°C.
-
Ramp 2: 10°C/min to 307°C.
-
Ramp 3: 40°C/min to 325°C, hold for 4 minutes.[5]
-
3. Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for BSTFA derivatized compounds):
Data Presentation and Quantification
1. Calibration Curve
Prepare a series of calibration standards by spiking blank urine with known concentrations of 1-hydroxypyrene (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL). Process these standards alongside the unknown samples, including the addition of the internal standard. Construct a calibration curve by plotting the ratio of the peak area of 1-hydroxypyrene to the peak area of this compound against the concentration of 1-hydroxypyrene. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.
2. Quality Control
Include blank and quality control (QC) samples in each analytical batch. QC samples should be prepared at low, medium, and high concentrations to monitor the accuracy and precision of the method. The results of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal value).[6]
3. Quantitative Data Summary
The following table summarizes typical quantitative data for the GC-MS analysis of urinary 1-hydroxypyrene.
| Parameter | Typical Value | Reference |
| Linear Range | 0.1 - 208 µg/L | [6] |
| Limit of Detection (LOD) | 0.01 µg/L | [4][6] |
| Limit of Quantification (LOQ) | 0.1 µg/L | [6] |
| Accuracy (% Recovery) | 96 - 109% | [4][6] |
| Precision (%RSD) | < 15% | [4][6] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of urinary 1-hydroxypyrene.
Caption: Experimental workflow for urinary 1-hydroxypyrene analysis by GC-MS.
References
- 1. gcms.cz [gcms.cz]
- 2. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Preparation of 1-Hydroxypyrene-d9 Internal Standard Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of 1-Hydroxypyrene-d9 internal standard working solutions. The protocols outlined below are intended to ensure accuracy and consistency in the quantitative analysis of 1-hydroxypyrene, a critical biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs).
Introduction
1-Hydroxypyrene is a primary metabolite of pyrene, a common polycyclic aromatic hydrocarbon. Its quantification in biological matrices, such as urine, is a widely accepted method for assessing human exposure to PAHs from environmental or occupational sources. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by correcting for variations in sample preparation and instrument response. This document provides detailed protocols for the preparation of stock and working solutions of this compound for use in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes typical concentrations for stock and working solutions of this compound. The optimal concentration of the internal standard may vary depending on the analytical method, instrumentation, and the expected concentration range of the analyte in the samples.
| Solution Type | Analyte | Typical Concentration Range | Solvent | Storage Conditions | Shelf Life |
| Stock Solution | This compound | 0.2 - 1.0 mg/mL | Methanol, Acetonitrile, DMSO | -20°C or -80°C | 1 month at -20°C, 6 months at -80°C[1] |
| Intermediate Solution | This compound | 1 - 10 µg/mL | Methanol, Acetonitrile | -20°C or -80°C | Up to 1 month |
| Working Solution | This compound | 10 - 100 ng/mL | Methanol, Acetonitrile | 4°C (short-term), -20°C (long-term) | Daily preparation recommended |
| Calibration Standards | 1-Hydroxypyrene | 0.005 - 0.1 µg/L (in matrix) | Methanol, Acetonitrile | 4°C (short-term), -20°C (long-term) | Varies by concentration and matrix |
Experimental Protocols
Materials and Reagents
-
This compound (solid reference standard, purity >98%)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (DMSO, optional, for higher concentrations)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Sonicator
Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution. Adjustments can be made to the mass and volume to achieve different concentrations.
-
Weighing: Accurately weigh approximately 10 mg of this compound solid standard into a clean, tared weighing vessel.
-
Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of methanol (or acetonitrile) to the flask to dissolve the solid. If using DMSO for higher concentrations, sonication and gentle warming may be necessary to ensure complete dissolution.[1]
-
Dilution to Volume: Once the solid is completely dissolved, bring the solution to the 10 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into amber glass vials, label appropriately with the compound name, concentration, solvent, preparation date, and store at -20°C or -80°C.[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[1]
Preparation of this compound Intermediate and Working Solutions
Working solutions are prepared by serial dilution of the stock solution. The final concentration of the working solution should be comparable to the expected concentration of the analyte in the samples.
Example: Preparation of a 100 ng/mL Working Solution
-
Intermediate Dilution (e.g., to 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol or acetonitrile.
-
This results in an intermediate solution of 10 µg/mL.
-
-
Final Working Solution (100 ng/mL):
-
Pipette 1 mL of the 10 µg/mL intermediate solution into a 100 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent (typically the initial mobile phase of the LC method).
-
This yields a 100 ng/mL working solution.
-
Preparation of Calibration Curve Standards
Calibration standards should be prepared by spiking known amounts of a 1-hydroxypyrene standard solution and a constant amount of the this compound internal standard working solution into the same matrix as the samples (e.g., blank urine).
Example Workflow:
-
Prepare a series of 1-hydroxypyrene standard solutions of varying concentrations.
-
For each calibration level, add a fixed volume of the this compound working solution (e.g., 50 µL of 100 ng/mL) to a set volume of the blank matrix.
-
Add increasing volumes of the 1-hydroxypyrene standard solutions to create a calibration curve spanning the desired concentration range (e.g., 0.05 to 10 ng/mL).
-
Process the calibration standards in the same manner as the unknown samples.
Diagrams
Caption: Workflow for the preparation and use of this compound internal standard solutions.
Application Example: Quantification of 1-Hydroxypyrene in Urine
This compound is commonly used as an internal standard for the analysis of 1-hydroxypyrene in urine samples from individuals exposed to PAHs.[2] The analytical procedure typically involves the following steps:
-
Sample Collection: Collect urine samples in appropriate containers.
-
Enzymatic Hydrolysis: Since 1-hydroxypyrene is excreted in urine mainly as glucuronide and sulfate conjugates, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is necessary to liberate the free 1-hydroxypyrene.
-
Internal Standard Spiking: Add a known amount of the this compound working solution to each urine sample, calibrator, and quality control sample.
-
Sample Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the urine matrix.
-
Analysis: Analyze the extracts by LC-MS/MS or GC-MS. The ratio of the peak area of 1-hydroxypyrene to the peak area of this compound is used to construct a calibration curve and quantify the concentration of 1-hydroxypyrene in the unknown samples.
The use of this compound as an internal standard effectively compensates for any loss of analyte during the sample preparation steps and for variations in instrument response, leading to highly accurate and reliable results.
References
Application of 1-Hydroxypyrene-d9 in Human Biomonitoring for Polycyclic Aromatic Hydrocarbons (PAHs)
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemicals that are released from the incomplete burning of coal, oil and gas, garbage, or other organic substances. Exposure to PAHs is a significant concern for human health due to their carcinogenic and mutagenic properties. Biomonitoring of PAH exposure is crucial for assessing health risks in both occupational and environmental settings. 1-Hydroxypyrene, a metabolite of pyrene, is a widely accepted biomarker for assessing exposure to PAHs.[1][2] Pyrene is a major component of most PAH mixtures, and its metabolite, 1-hydroxypyrene, is readily measurable in urine.[1] To ensure the accuracy and reliability of these measurements, stable isotope-labeled internal standards are employed. 1-Hydroxypyrene-d9 (D9-1-OHP) is a deuterated analog of 1-hydroxypyrene and serves as an ideal internal standard for quantification by isotope dilution mass spectrometry. Its use corrects for variations in sample preparation and instrumental analysis, leading to highly accurate and precise results.
Data Presentation
The following tables summarize quantitative data related to the analysis of 1-hydroxypyrene in human urine, highlighting the differences between various populations and the performance of analytical methodologies.
Table 1: Urinary 1-Hydroxypyrene Concentrations in Different Populations
| Population Group | Concentration (ng/mL) | Concentration (µmol/mol creatinine) | Citation(s) |
| Non-Smokers (Non-occupationally exposed) | 0.13 ± 0.02 | 0.24 (95th percentile) | [2][3] |
| Light Smokers | 0.32 ± 0.06 | - | [3] |
| Heavy Smokers | 0.96 ± 0.15 | 0.76 (95th percentile) | [2][3] |
| U.S. Population (Geometric Mean) | 0.0798 | 0.039 | [4] |
| Occupationally Exposed (Coke Oven Workers) | - | 2.3 | [2] |
| Occupationally Exposed (Aluminum Production) | - | 4.9 | [2] |
Table 2: Analytical Method Performance for 1-Hydroxypyrene Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Citation(s) |
| HPLC-FLD | 0.09 ng/mL | 0.15 ng/mL | - | [3] |
| UPLC-MS/MS | 0.015 ng/mL | 0.051 ng/mL | 79.4 - 106 | [5] |
| GC-MS | 0.1 µg/L | - | - | [6] |
| LC-MS/MS (with derivatization) | 50 pg/mL | - | >80 | [7][8] |
Experimental Protocols
Detailed methodologies for the analysis of 1-hydroxypyrene in human urine using this compound as an internal standard are provided below.
Protocol 1: Analysis of 1-Hydroxypyrene in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the quantification of urinary 1-hydroxypyrene using an internal standard, enzymatic hydrolysis, liquid-liquid extraction, derivatization, and GC-MS analysis.
1. Sample Preparation and Hydrolysis:
- Thaw frozen urine samples at room temperature.
- To a 1 mL aliquot of urine, add a known amount of this compound internal standard solution.
- Add 1 mL of β-glucuronidase/arylsulfatase solution in sodium acetate buffer (pH 5.0).
- Incubate the mixture overnight (approximately 16 hours) at 37°C to deconjugate the 1-hydroxypyrene glucuronide.[9]
2. Extraction:
- After incubation, allow the sample to cool to room temperature.
- Perform a liquid-liquid extraction by adding 5 mL of n-hexane and vortexing for 2 minutes.
- Centrifuge the sample to separate the organic and aqueous phases.
- Carefully transfer the upper organic layer to a clean tube.
- Repeat the extraction process with another 5 mL of n-hexane and combine the organic extracts.
3. Derivatization:
- Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
- To the dry residue, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA).[10][11]
- Seal the tube and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether of 1-hydroxypyrene and its deuterated internal standard.[11]
4. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Injector: Splitless mode at 280°C.
- Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor: Monitor the molecular ions or characteristic fragment ions for the derivatized 1-hydroxypyrene and this compound.
5. Quantification:
- Create a calibration curve by analyzing standards containing known concentrations of 1-hydroxypyrene and a fixed concentration of this compound.
- Calculate the concentration of 1-hydroxypyrene in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Analysis of 1-Hydroxypyrene in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a sensitive method for the quantification of urinary 1-hydroxypyrene using an internal standard, enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS analysis.
1. Sample Preparation and Hydrolysis:
- Thaw frozen urine samples at room temperature.
- To a 1 mL aliquot of urine, add a known amount of this compound internal standard solution.[7]
- Add 1 mL of β-glucuronidase/arylsulfatase from Helix pomatia in 0.1 M sodium acetate buffer (pH 5.5).[9]
- Incubate the mixture in a water bath at 37°C for 17-18 hours.[9]
2. Solid-Phase Extraction (SPE):
- Condition a polymeric absorbent-based SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
- Dilute the hydrolyzed urine sample with 15% methanol in sodium acetate buffer.[9]
- Load the diluted sample onto the SPE cartridge.
- Wash the cartridge with water to remove interferences.
- Elute the analytes with methanol.[9]
3. LC-MS/MS Analysis:
- Liquid Chromatograph (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Tandem Mass Spectrometer (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the derivatization strategy, if any.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for 1-hydroxypyrene and this compound.
4. Quantification:
- Prepare a calibration curve by analyzing standards containing known concentrations of 1-hydroxypyrene and a fixed concentration of this compound.
- Determine the concentration of 1-hydroxypyrene in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Metabolic Pathway of Pyrene to 1-Hydroxypyrene
Caption: Metabolic activation of Pyrene to 1-Hydroxypyrene and its subsequent conjugation for excretion.
Experimental Workflow for 1-Hydroxypyrene Analysis
Caption: General experimental workflow for the quantification of 1-Hydroxypyrene in human urine.
References
- 1. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmark guideline for urinary 1-hydroxypyrene as biomarker of occupational exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjmhsonline.com [pjmhsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
Application Note: Enhanced GC-MS Sensitivity for 1-Hydroxypyrene-d9 through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust protocol for the derivatization of 1-Hydroxypyrene-d9 (1-OHP-d9), a key biomarker for polycyclic aromatic hydrocarbon (PAH) exposure, to enhance its sensitivity and improve chromatographic performance in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation, a common derivatization technique, is employed to increase the volatility and thermal stability of the analyte. This document provides a comprehensive methodology, including sample preparation from biological matrices, the derivatization procedure, and GC-MS parameters. The described method is crucial for accurate, low-level quantification of 1-OHP-d9 in toxicological and environmental exposure studies.
Introduction
1-Hydroxypyrene is a primary metabolite of pyrene and serves as a widely accepted biomarker for assessing human exposure to PAHs.[1][2][3] Accurate and sensitive quantification of its deuterated internal standard, this compound, is essential for reliable analytical results. Due to the polar nature of the hydroxyl group, 1-OHP-d9 can exhibit poor chromatographic peak shape and thermal instability in the GC inlet. Chemical derivatization, specifically silylation, addresses these challenges by replacing the active hydrogen of the hydroxyl group with a less polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[4][5] This process significantly enhances the volatility and thermal stability of the analyte, leading to improved peak symmetry, increased sensitivity, and lower limits of detection in GC-MS analysis.[2][6]
Experimental Protocols
This section outlines the detailed procedures for sample preparation and derivatization of 1-OHP-d9 prior to GC-MS analysis. The protocol is particularly relevant for the analysis of urine samples, a common matrix for biomonitoring of PAH exposure.
Materials and Reagents
-
This compound (1-OHP-d9) standard
-
β-glucuronidase/arylsulfatase
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[2]
-
Pyridine
-
Hexane
-
Internal standards (e.g., deuterated analogues)[2]
-
Sodium acetate buffer
-
Trichloromethane
-
Ethanol
Sample Preparation from Urine
-
Enzymatic Hydrolysis: To measure total 1-OHP-d9 (free and conjugated), enzymatic hydrolysis is required to cleave glucuronide and sulfate conjugates.[1][2][8]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Following hydrolysis, perform LLE with a suitable organic solvent like n-hexane.[2]
-
Dispersive Liquid-Liquid Microextraction (DLLME): For a rapid and efficient extraction, a mixture of a disperser solvent (e.g., ethanol) and an extraction solvent (e.g., trichloromethane) can be used.[6]
-
-
Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
Derivatization Procedure
The dried extract is now ready for derivatization. Two common silylating agents are presented here.
Protocol 1: Silylation with BSTFA
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used reagent for creating TMS derivatives.[2][4][5]
-
To the dried sample residue, add 50-100 µL of BSTFA. For moderately hindered compounds, a catalyst such as 1% trimethylchlorosilane (TMCS) can be included in the BSTFA reagent.[4][5]
-
The reaction can often proceed at room temperature.[2] However, for some compounds, heating at 60-70°C for 30 minutes may be necessary to ensure complete derivatization.[2][4]
-
After the reaction is complete, the sample is ready for direct injection into the GC-MS.
Protocol 2: Silylation with MTBSTFA
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) forms t-BDMS derivatives, which are more stable than TMS derivatives.
-
Add 50 µL of MTBSTFA to the dried extract.[2]
-
Incubate the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.[2]
-
The resulting solution can then be analyzed by GC-MS.
Quantitative Data Summary
The following table summarizes the typical performance enhancements observed with the derivatization of hydroxylated PAHs for GC-MS analysis.
| Parameter | Without Derivatization | With Silylation Derivatization | Reference |
| Limit of Quantification (LOQ) | Higher, often in the µg/L range | Significantly lower, in the ng/L to pg/mL range | [2][9] |
| Peak Shape | Poor, tailing peaks | Symmetrical, sharp peaks | [4] |
| Thermal Stability | Prone to degradation in hot injector | Increased thermal stability | [4][5] |
| Sensitivity | Lower | Markedly increased | [2][6] |
Visualizations
Experimental Workflow for 1-OHP-d9 Derivatization and Analysis
References
- 1. The use of chemical derivatization to enhance liquid chromatography/tandem mass spectrometric determination of 1-hydroxypyrene, a biomarker for polycyclic aromatic hydrocarbons in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. determination-of-hydroxylated-polyaromatic-hydrocarbons-in-urine-by-gas-chromatography-mass-spectrometry-using-dispersive-liquid-liquid-microextraction-and-injector-port-derivatization - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of 1-Hydroxypyrene in Urine using Isotope Dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry
Introduction
1-Hydroxypyrene (1-OHP), a primary metabolite of pyrene, is a widely accepted biomarker for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs).[1][2][3][4][5] PAHs are a class of chemicals that are formed during the incomplete burning of coal, oil and gas, garbage, or other organic substances. Accurate and sensitive quantification of 1-OHP in urine is crucial for both environmental and occupational exposure monitoring. Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high precision and accuracy, which is achieved by correcting for matrix effects and variations in sample preparation and instrument response with a stable isotope-labeled internal standard.[6] This application note details a robust and sensitive method for the quantitative analysis of 1-OHP in human urine using isotope dilution coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Principle
The method involves the enzymatic hydrolysis of 1-hydroxypyrene glucuronide (1-OHP-G), the main conjugated form of 1-OHP in urine, to its free form.[3][4][7] A known amount of a stable isotope-labeled internal standard, such as 1-hydroxypyrene-d9-glucuronide (1-OHP-d9-G) or ¹³C₆-1-hydroxypyrene, is added to the urine sample prior to sample preparation.[6][8] This internal standard mimics the analyte's behavior throughout the extraction and analysis process. Following hydrolysis, the sample is purified using solid-phase extraction (SPE) to remove interfering matrix components.[2][9][10][11] The purified extract is then analyzed by HPLC-MS/MS. Quantification is achieved by measuring the ratio of the signal intensity of the native 1-OHP to that of the isotope-labeled internal standard.
Experimental Protocols
1. Materials and Reagents
-
1-Hydroxypyrene (1-OHP) standard
-
This compound-glucuronide (1-OHP-d9-G) or ¹³C₆-1-hydroxypyrene internal standard
-
Sodium acetate buffer (0.1 M, pH 5.0)[4]
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)[9][10][11]
-
Human urine samples
2. Sample Preparation
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature.[8] To a 1.0 mL aliquot of urine in a polypropylene tube, add a known amount of the internal standard solution (e.g., 1-OHP-d9-G).[6]
-
Enzymatic Hydrolysis: Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) containing β-glucuronidase/arylsulfatase to the urine sample.[4][8] The optimal enzyme concentration and incubation time should be determined, but a typical starting point is to incubate for 17-18 hours at 37°C.[8] Some studies suggest that increasing the enzyme concentration can significantly improve hydrolysis efficiency.[7][14]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 6 mL of methanol followed by 3 mL of HPLC-grade water.[9]
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with distilled water to remove interfering substances.[9][10][11]
-
Elution: Elute the retained 1-OHP and the internal standard with methanol.[9][10][11]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).
3. HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system equipped with a C18 analytical column is suitable.
-
Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is recommended.[6]
-
MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for both 1-OHP and the internal standard.
Quantitative Data
The following tables summarize typical quantitative data for the analysis of 1-hydroxypyrene in urine.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 2.0 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.99 | [15] |
| Limit of Detection (LOD) | 0.015 ng/mL | [6] |
| Limit of Quantification (LOQ) | 0.051 ng/mL | [6] |
| Intra-day Precision (%RSD) | 4.3% | [6] |
| Inter-day Precision (%RSD) | 6.7% | [6] |
| Recovery | 79.4 - 106% | [6] |
Table 2: Example Concentrations of 1-Hydroxypyrene in Human Urine
| Population | Median Concentration (µg/g creatinine) | Reference |
| Pregnant Women (Fuzhou, China) | 0.27 | [6] |
| Pregnant Women (Shenzhen, China) | 0.30 | [6] |
| Pregnant Women (Nanning, China) | 0.51 | [6] |
| Non-smoking Referents | 0.24 µmol/mol creatinine | [3] |
| Smoking Referents | 0.76 µmol/mol creatinine | [3] |
Visualizations
Metabolic Pathway of Pyrene to 1-Hydroxypyrene
Caption: Metabolic activation of pyrene to its urinary metabolite.
Experimental Workflow for 1-Hydroxypyrene Analysis
Caption: Workflow for urinary 1-hydroxypyrene quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. A simple analytical method of determining 1-hydroxypyrene glucuronide in human urine by isotope dilution with ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcce.ac.ir [ijcce.ac.ir]
- 10. ijcce.ac.ir [ijcce.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved glucuronide hydrolysis in the determination of urinary 1-hydroxypyrene [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of 1-hydroxypyrene in human urine by acid hydrolysis coupled to solid-phase microextraction and semi-microcolumn liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 1-Hydroxypyrene in Human Urine using HPLC with Fluorescence Detection and 1-Hydroxypyrene-d9 as an Internal Standard
Introduction
1-Hydroxypyrene (1-OHP) is a primary metabolite of pyrene, a polycyclic aromatic hydrocarbon (PAH). Urinary 1-OHP is a widely recognized biomarker for assessing human exposure to PAHs, which are environmental pollutants with carcinogenic properties.[1][2][3][4][5][6] This application note describes a robust and sensitive method for the quantitative analysis of 1-OHP in human urine using high-performance liquid chromatography (HPLC) with fluorescence detection (FLD). To ensure accuracy and precision, 1-Hydroxypyrene-d9 (1-OHP-d9), a deuterated stable isotope, is employed as an internal standard.[6][7][8][9][10]
Principle
The method involves the enzymatic hydrolysis of 1-OHP glucuronide conjugates in urine, followed by solid-phase extraction (SPE) to isolate and concentrate the analyte and internal standard.[8][11] The extracted compounds are then separated by reverse-phase HPLC and detected by a fluorescence detector set at optimal excitation and emission wavelengths for 1-OHP. Quantification is achieved by constructing a calibration curve of the peak area ratio of 1-OHP to 1-OHP-d9 versus the concentration of 1-OHP. The use of an isotopically labeled internal standard compensates for potential variations in sample preparation and instrument response.[6][8]
Experimental Protocols
1. Materials and Reagents
-
1-Hydroxypyrene (≥98% purity)
-
This compound (≥95% purity)[10]
-
Methanol (HPLC grade)[3]
-
Acetonitrile (HPLC grade)[12]
-
Water (HPLC grade)[3]
-
β-glucuronidase/arylsulfatase from Helix pomatia[9]
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)[1][8]
-
Human urine (drug-free, for blanks and calibration standards)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 1 mg of 1-OHP and 1-OHP-d9 in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 1-OHP by serial dilution of the primary stock solution with methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the 1-OHP-d9 primary stock solution with methanol.
3. Sample Preparation
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. To a 1 mL aliquot of urine, add a specified amount of the 1-OHP-d9 internal standard spiking solution (e.g., 25 µL of 1 µg/mL).
-
Enzymatic Hydrolysis: Add 1 mL of 0.1 M sodium acetate buffer (pH 5.5) and 10 µL of β-glucuronidase/arylsulfatase to the urine sample.[13] Incubate the mixture in a water bath at 37°C for at least 17-18 hours.[13]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[5]
-
Loading: Load the hydrolyzed urine sample onto the conditioned cartridge.[5]
-
Washing: Wash the cartridge with 3 mL of water to remove interferences.[1]
-
Elution: Elute the 1-OHP and 1-OHP-d9 from the cartridge with 5 mL of methanol.[5]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[5] Reconstitute the residue in a specific volume (e.g., 200 µL) of methanol or mobile phase.[2][5]
4. HPLC-FLD Analysis
-
Inject a portion of the reconstituted sample (e.g., 20 µL) into the HPLC system.[3]
Data Presentation
Table 1: HPLC and Fluorescence Detector Parameters
| Parameter | Value |
| HPLC System | Agilent 1100 or equivalent[3] |
| Column | C18 reverse-phase, 150 x 4.6 mm, 5 µm[3] |
| Mobile Phase | Isocratic: Methanol/Water (88:12, v/v)[3] or Acetonitrile/Water (70:30, v/v)[12] |
| Flow Rate | 1.2 mL/min[3] |
| Column Temperature | 30°C[3] |
| Injection Volume | 20 µL[3] |
| Fluorescence Detector | |
| Excitation Wavelength | 242 nm or 348 nm[1] |
| Emission Wavelength | 388 nm[1] |
| Run Time | Approximately 10 minutes[12] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | >0.999[1] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L[5][8] |
| Limit of Quantification (LOQ) | 0.03 - 0.26 µg/L[1][5] |
| Recovery | 78.8 - 99.96%[1] |
| Precision (RSD) | < 10%[1] |
| Retention Time (1-OHP) | ~3.5 - 10.9 min (Varies with method)[2][12] |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. pjmhsonline.com [pjmhsonline.com]
- 3. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography with fluorescence detection using a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS 132603-37-3 | LGC Standards [lgcstandards.com]
- 11. chromsystems.com [chromsystems.com]
- 12. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of 1-Hydroxypyrene in Human Urine using 1-Hydroxypyrene-d9 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Hydroxypyrene (1-OHP) is a primary metabolite of pyrene, a common polycyclic aromatic hydrocarbon (PAH).[1][2] Urinary 1-OHP is a widely accepted biomarker for assessing human exposure to PAHs from various environmental and occupational sources.[1][2][3] Accurate and precise quantification of 1-OHP is crucial for toxicological studies and human biomonitoring. 1-Hydroxypyrene-d9 (1-OHP-d9) is a deuterated analog of 1-OHP and is an ideal internal standard for quantitative analysis, as it behaves chemically similarly to the analyte but is distinguishable by mass spectrometry.[4][5] This document provides detailed standard operating procedures for the analysis of 1-OHP in human urine using 1-OHP-d9 as an internal standard, with protocols for both High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods described.
Table 1: HPLC with Fluorescence Detection - Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 µg/L | [4] |
| Limit of Quantification (LOQ) | 0.15 ng/mL | [6] |
| Calibration Range | 1 to 100 nmol/L | [4] |
| Recovery | > 87.3% | [7] |
| Run Time | ~10-16 minutes | [6][8] |
Table 2: GC-MS - Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 µg/L | [9] |
| Linearity | 50-1000 pg/mL | [10] |
| Total Error | < 15% | [9] |
| Run Time | ~3 minutes (with fast LC) | [10] |
Experimental Protocols
Materials and Reagents
-
1-Hydroxypyrene standard (Sigma-Aldrich)
-
This compound internal standard
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
-
Solvents: Acetonitrile, Methanol, Hexane (HPLC or GC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Derivatization agent (for GC-MS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA)[9]
-
Dansyl chloride (for LC-MS/MS enhancement)[10]
Sample Preparation Workflow
The following diagram illustrates the general workflow for preparing urine samples for 1-OHP analysis.
Detailed Protocol for Sample Preparation
-
Sample Collection and Storage: Collect urine samples in sterile containers. If not analyzed immediately, samples should be stored at -20°C or -80°C.[5]
-
Internal Standard Spiking: To a known volume of urine (e.g., 1 mL), add a precise amount of this compound internal standard solution (e.g., 0.25 ng).[4]
-
Enzymatic Hydrolysis: To deconjugate the 1-OHP glucuronide and sulfate metabolites, perform enzymatic hydrolysis.[11][12]
-
Add sodium acetate buffer to adjust the pH to 5.0.
-
Add β-glucuronidase/arylsulfatase enzyme solution (e.g., 1250 units per 1.0 mL urine).[4]
-
Incubate the mixture, for example, at 37°C for at least 4 hours or overnight.
-
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the 1-OHP and 1-OHP-d9 with a suitable solvent like methanol or acetonitrile.
-
-
Liquid-Liquid Extraction (LLE):
-
Extract the hydrolyzed sample with a water-immiscible organic solvent such as hexane.[9]
-
Vortex the mixture and then centrifuge to separate the layers.
-
Collect the organic layer containing the analytes.
-
-
-
Evaporation and Reconstitution: Evaporate the collected eluate or organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase (for HPLC) or a suitable solvent for derivatization (for GC-MS).
Protocol for HPLC with Fluorescence Detection
-
Chromatographic Conditions:
-
Fluorescence Detection:
-
Excitation Wavelength: Optimized for 1-hydroxypyrene.
-
Emission Wavelength: Optimized for 1-hydroxypyrene.
-
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of 1-OHP to the peak area of 1-OHP-d9 against the concentration of the 1-OHP standards. Determine the concentration of 1-OHP in the urine samples from this calibration curve.
Protocol for GC-MS Analysis
-
Derivatization: To increase the volatility of 1-OHP and 1-OHP-d9 for GC analysis, a derivatization step is necessary.
-
GC-MS Conditions:
-
GC Column: A capillary column such as an HP-5MS (30m x 0.25mm x 0.25µm).[9]
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the analyte from matrix components.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the derivatized 1-OHP and 1-OHP-d9. For example, for the trimethylsilyl derivative, monitor m/z 290 and 275 for 1-OHP and m/z 299 and 284 for the deuterated standard.[9]
-
-
Quantification: Similar to the HPLC method, construct a calibration curve based on the peak area ratios of the analyte to the internal standard.
Signaling Pathway Context
While this compound is an analytical tool and not directly involved in signaling pathways, the parent compound, pyrene, and its metabolites are relevant to toxicological pathways. Pyrene, like other PAHs, can be metabolized by cytochrome P450 enzymes, and some PAH metabolites can interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism.[5]
References
- 1. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Benchmark guideline for urinary 1-hydroxypyrene as biomarker of occupational exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pjmhsonline.com [pjmhsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The use of chemical derivatization to enhance liquid chromatography/tandem mass spectrometric determination of 1-hydroxypyrene, a biomarker for polycyclic aromatic hydrocarbons in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and simple method for the analysis of 1-hydroxypyrene glucuronide: a potential biomarker for polycyclic aromatic hydrocarbon exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Assessment of Occupational PAH Exposure Using 1-Hydroxypyrene-d9
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemicals released from the incomplete combustion of organic materials, posing significant health risks, including carcinogenicity.[1][2] Occupational exposure to PAHs is a major concern in industries such as coke production, aluminum plants, foundries, and boilermaking.[3][4][5] Human Biomonitoring (HBM) is a critical tool for assessing the internal dose of PAHs, accounting for all routes of exposure, including inhalation and dermal contact.[6][7]
1-Hydroxypyrene (1-HP), a major metabolite of pyrene, is a widely accepted and reliable urinary biomarker for recent PAH exposure.[8][9][10] Pyrene is often abundant in PAH mixtures, making 1-HP a good indicator of overall PAH uptake.[6][10] To ensure the accuracy and precision of 1-HP quantification in complex biological matrices like urine, stable isotope-labeled internal standards are employed. 1-Hydroxypyrene-d9 (D9-1-OHP) is an ideal internal standard for this application. It behaves chemically and physically identically to the native 1-HP during sample extraction, cleanup, and chromatographic analysis, but is distinguishable by mass spectrometry due to its higher mass. This allows for precise correction of analytical variations and sample loss during preparation, leading to highly reliable quantification.[11][12]
This document provides detailed protocols for the use of this compound in the analysis of urinary 1-HP for assessing occupational exposure to PAHs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
Urinary 1-HP levels are a key indicator of PAH exposure. The following tables summarize concentrations observed in various occupational settings and the performance of typical analytical methods.
Table 1: Urinary 1-Hydroxypyrene Concentrations in Various Exposure Groups
| Population/Occupation | Sample Size | Mean/Median Concentration | Range of Concentration | Citation |
| Occupational Exposure | ||||
| Coke-Oven Workers | - | - | BEI: 2.3 µmol/mol creatinine | [3] |
| Aluminum Plant Workers | - | - | BEI: 4.4 - 9.8 µmol/mol creatinine | [3] |
| Iron Foundry Workers | - | - | BEI: 1.2 µmol/mol creatinine | [3] |
| Boilermakers (Overhaul) | 41 (males) | Levels increased during the work week | - | [5] |
| Low-Level Exposed Workers | 122 | - | Up to 39 nmol/L | [13] |
| Non-Occupational Exposure | ||||
| Heavy Smokers | 10 | 0.96 ± 0.15 ng/mL | - | [14] |
| Light Smokers | 10 | 0.32 ± 0.06 ng/mL | - | [14] |
| Non-Smokers (China) | 58 | 58.16 ng/g creatinine | - | [12] |
| Non-Smokers (General) | 108 | - | Up to 3.3 nmol/L | [13] |
| BEI: Biological Exposure Index |
Table 2: Performance of Analytical Methods for 1-Hydroxypyrene Quantification
| Analytical Method | Internal Standard | Limit of Detection (LOD) | Recovery | Precision (RSD) | Citation |
| HPLC-Fluorescence | 1-Hydroxybenz[a]anthracene | 0.05 pmol/mL | 50% | 4.13% | [1][15] |
| HPLC-Fluorescence | - | 1.37 nmol/L | - | - | [13] |
| LC-MS/MS | This compound | 1-OHP: <0.02 ng/mL | >80% | 1.8 - 11.4% | [12] |
| LC-MS/MS | - | 7.6 - 20.3 pg/mL | 69 - 111% | <10% | [16] |
| GC/Q-TOF MS | This compound | - | - | - | [11] |
Experimental Workflow
The overall workflow for the analysis of urinary 1-hydroxypyrene involves sample collection, enzymatic treatment to deconjugate metabolites, extraction, and instrumental analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. shimadzu.com [shimadzu.com]
- 3. Urinary 1-hydroxypyrene as a biomarker of exposure to polycyclic aromatic hydrocarbons: biological monitoring strategies and methodology for determining biological exposure indices for various work environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. 1-hydroxypyrene as a biomarker of occupational exposure to polycyclic aromatic hydrocarbons (PAH) in boilermakers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hsl.gov.uk [hsl.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. gcms.cz [gcms.cz]
- 12. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pjmhsonline.com [pjmhsonline.com]
- 15. experts.umn.edu [experts.umn.edu]
- 16. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Ion Suppression of 1-Hydroxypyrene-d9 in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of 1-Hydroxypyrene-d9 (1-OHP-d9) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of a quantitative assay. Even though 1-OHP-d9 is a deuterated internal standard, significant ion suppression can still lead to a signal that is too low for reliable quantification.
Q2: What are the common sources of ion suppression in biological matrices for 1-OHP-d9?
Common sources of ion suppression in biological matrices such as urine and plasma include:
-
Salts: Inorganic salts from the biological matrix or buffers used during sample preparation can interfere with the electrospray ionization (ESI) process.
-
Phospholipids: Abundant in plasma and serum samples, phospholipids are notorious for causing ion suppression.
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute with 1-OHP-d9 and compete for ionization.
-
Proteins: Although less common with proper sample preparation, residual proteins can still cause issues.
Q3: How can I determine if my 1-OHP-d9 signal is affected by ion suppression?
A post-column infusion experiment is the most direct way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a 1-OHP-d9 standard solution into the LC eluent after the analytical column and before the mass spectrometer. A dip in the constant baseline signal upon injection of a blank matrix extract indicates the retention times where ion suppression is occurring.
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal Intensity
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Assess Ion Suppression: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section to confirm that ion suppression is the root cause and to identify the retention time of the suppression.
-
Optimize Sample Preparation: The choice of sample preparation method is critical for removing interfering matrix components. Refer to the table below for a comparison of common techniques. Solid-Phase Extraction (SPE) is often the most effective method for cleaning up complex urine and plasma samples for 1-OHP-d9 analysis.
-
Modify Chromatographic Conditions: Adjust the LC gradient to separate the elution of 1-OHP-d9 from the ion suppression zones identified in the post-column infusion experiment.
-
Optimize MS Source Parameters: Ensure that the electrospray ionization (ESI) source parameters are optimized for 1-OHP-d9.
Issue 2: Poor Reproducibility of this compound Peak Area
Possible Cause: Variable matrix effects between different samples.
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as a well-optimized SPE protocol. Inconsistent sample cleanup can lead to varying levels of matrix components and, consequently, variable ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard: While 1-OHP-d9 is the internal standard, ensure it is added early in the sample preparation process to account for variability in extraction efficiency and matrix effects.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for consistent matrix effects.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression of this compound
| Sample Preparation Technique | Typical Recovery of 1-OHP | Relative Ion Suppression | Advantages | Disadvantages |
| Protein Precipitation (PPT) | >90% | High | Simple, fast, and inexpensive. | Does not effectively remove salts and phospholipids, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 85-95% | Moderate | Good removal of salts and some polar interferences. | Can be labor-intensive, may form emulsions, and may not efficiently remove all phospholipids. |
| Solid-Phase Extraction (SPE) | >90% | Low | Highly effective at removing salts, phospholipids, and other interferences, providing the cleanest extracts.[1] | Can be more time-consuming and expensive to develop and perform.[1] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment for this compound
-
Prepare Infusion Solution: Prepare a solution of this compound at a concentration of 100 ng/mL in 50:50 acetonitrile:water.
-
System Setup:
-
Use a syringe pump to deliver the infusion solution at a constant flow rate of 10 µL/min.
-
Connect the syringe pump to the LC flow path using a T-fitting placed between the analytical column and the MS inlet.
-
-
Procedure:
-
Equilibrate the LC-MS system with the initial mobile phase conditions.
-
Start the syringe pump to infuse the 1-OHP-d9 solution and acquire data in MRM mode for the 1-OHP-d9 transition. A stable baseline should be observed.
-
Inject a blank matrix extract (e.g., extracted urine or plasma without 1-OHP-d9).
-
Monitor the 1-OHP-d9 signal for any dips in intensity during the chromatographic run. These dips correspond to regions of ion suppression.
-
Protocol 2: Optimized Solid-Phase Extraction (SPE) for 1-Hydroxypyrene from Human Urine[2][3]
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of this compound internal standard solution (1 µg/mL). Add 500 µL of 1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase. Vortex and incubate at 37°C for 16 hours to deconjugate the metabolites.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the 1-Hydroxypyrene and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Optimized Liquid-Liquid Extraction (LLE) for 1-Hydroxypyrene from Plasma
-
Sample Pre-treatment: To 500 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL).
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Extraction: Transfer the supernatant to a clean tube. Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low 1-OHP-d9 signal.
References
Addressing matrix effects in 1-Hydroxypyrene analysis with 1-Hydroxypyrene-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of 1-Hydroxypyrene (1-OHP), a key biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs). A primary focus is on addressing matrix effects using its deuterated internal standard, 1-Hydroxypyrene-d9 (1-OHP-d9).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in 1-Hydroxypyrene analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., urine, plasma). In the context of 1-Hydroxypyrene analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), these effects can lead to either ion suppression or enhancement. This interference can cause inaccurate and irreproducible quantification of 1-OHP.[1] The complex nature of biological samples like urine, which contain numerous endogenous compounds, makes them particularly susceptible to matrix effects.[2]
Q2: What is the role of this compound and how does it help mitigate matrix effects?
A: this compound is a stable isotope-labeled internal standard (SIL-IS) for 1-OHP.[3] It is chemically identical to 1-OHP but has a higher mass due to the replacement of nine hydrogen atoms with deuterium. Because of this similarity, 1-OHP-d9 co-elutes with the native 1-OHP and experiences the same matrix effects during sample preparation and ionization.[1][4] By adding a known amount of 1-OHP-d9 to each sample before processing, any signal loss or gain affecting the analyte (1-OHP) will also proportionally affect the internal standard. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for these variations and improves the accuracy and precision of the results.[2]
Q3: My recovery of 1-Hydroxypyrene is low or inconsistent. What are the potential causes?
A: Low or inconsistent recovery can stem from several stages of the analytical process:
-
Incomplete Enzymatic Hydrolysis: 1-Hydroxypyrene is often present in urine as glucuronide and sulfate conjugates and requires enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to be measured as the free form.[5][6] Inefficient hydrolysis can be improved by optimizing the enzyme concentration and reaction conditions.[7][8]
-
Suboptimal Solid-Phase Extraction (SPE): The efficiency of SPE is highly dependent on factors like sample pH, the type of sorbent (C18 is common), conditioning and washing solvents, and the elution solvent.[9][10] For instance, adjusting the sample pH to around 5 has been shown to be effective for C18 cartridges.[9][11]
-
Analyte Loss During Evaporation/Reconstitution: If an evaporation step is used to concentrate the eluate, volatile analytes can be lost. Ensure the evaporation is not carried out to complete dryness. The choice of reconstitution solvent is also critical for ensuring the analyte is fully redissolved before injection.
Q4: I'm observing significant signal suppression in my LC-MS/MS analysis. How can I troubleshoot this?
A: Signal suppression is a common matrix effect. Here are some troubleshooting steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components.[12][13] Re-evaluate your SPE procedure for optimal cleanup. Techniques like liquid-liquid extraction (LLE) can also be effective.[1][14]
-
Chromatographic Separation: Modify your HPLC/UHPLC gradient to better separate 1-OHP from co-eluting matrix components. A longer run time or a different column chemistry might be necessary to resolve the analyte from the interferences.[13]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[12] However, this may also decrease the analyte signal, so a balance must be found to ensure the concentration remains above the limit of quantification (LOQ).
-
Check for Phospholipid Interference: In plasma or serum samples, phospholipids are a major cause of ion suppression. Specialized sample preparation products are available to specifically remove phospholipids.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent sample preparation (pipetting errors, inconsistent SPE procedure). Matrix effects varying between samples. | Use an automated liquid handler for precision. Ensure 1-OHP-d9 is added early in the workflow. Evaluate matrix-matching calibration standards. |
| Poor Peak Shape | Column degradation. Inappropriate mobile phase or reconstitution solvent. Secondary retention effects. | Use a guard column and replace the analytical column if necessary. Ensure the reconstitution solvent is compatible with the initial mobile phase. The addition of a small amount of triethylamine to the extract can sometimes improve peak shape.[15] |
| No/Low Signal for 1-OHP-d9 | Forgetting to add the internal standard. Degradation of the internal standard stock solution. | Always double-check that the internal standard has been added. Prepare fresh stock solutions and store them properly at -20°C or -80°C for long-term stability.[3] |
| Interfering Peaks | Insufficient chromatographic resolution. Contamination from reagents or labware. | Optimize the HPLC gradient. Use high-purity solvents and pre-cleaned collection tubes. Analyze a method blank to identify sources of contamination. Immunoaffinity chromatography can offer very clean chromatograms.[16] |
Experimental Protocols & Data
Protocol 1: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on common methods for urinary 1-OHP analysis.[4][17]
-
Sample Preparation: To a 1 mL urine sample, add this compound internal standard.
-
Hydrolysis: Add β-glucuronidase/sulfatase enzyme in a sodium acetate buffer (pH 5.0). Incubate the mixture to deconjugate the 1-OHP metabolites.[5]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.[9]
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with distilled water or a low-percentage organic solvent to remove hydrophilic interferences.[9]
-
Elution: Elute the 1-OHP and 1-OHP-d9 from the cartridge using an appropriate organic solvent like methanol.[9][10]
-
Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Table 1: SPE Optimization Parameters and Recovery
The following table summarizes data on optimizing SPE conditions for 1-OHP, demonstrating the impact of various factors on analytical recovery.
| Parameter | Condition | Recovery (%) | Reference |
| Sample pH | 3 | ~70% | [9] |
| 4 | ~85% | [9] | |
| 5 | >99% | [9][11] | |
| 6 | ~90% | [9] | |
| 7 | ~80% | [9] | |
| Washing Solvent | Distilled Water | >99% | [9][11] |
| Elution Solvent | Methanol | >99% | [9][11] |
| Methanol:Water (50:50) | Significantly Lower | [9] |
Table 2: Method Detection and Quantification Limits
This table presents a comparison of detection limits achieved by various analytical methods for 1-OHP.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-Fluorescence | 0.02 µg/L | - | [9][11] |
| HPLC-Fluorescence | 1.37 nmol/L | - | [18] |
| HPLC-Fluorescence with 1-OHP-d9 | 0.1 µg/L | - | [4] |
| LC-MS/MS | 0.01 µg/L (for 1-OHP) | - | [19] |
| LC-MS/MS | - | 0.1 µg/L | [2] |
Visualized Workflows and Concepts
Workflow for 1-Hydroxypyrene Analysis
The following diagram illustrates a typical experimental workflow from sample collection to data analysis.
Caption: Standard workflow for urinary 1-Hydroxypyrene analysis.
Concept of Internal Standard Correction for Matrix Effects
This diagram explains how a stable isotope-labeled internal standard (SIL-IS) corrects for signal suppression.
Caption: How 1-OHP-d9 corrects for analytical signal suppression.
Troubleshooting Logic for Low Analyte Signal
This decision tree provides a logical path for troubleshooting unexpectedly low signals for 1-Hydroxypyrene.
Caption: Decision tree for troubleshooting low 1-OHP signal.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography with fluorescence detection using a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved glucuronide hydrolysis in the determination of urinary 1-hydroxypyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijcce.ac.ir [ijcce.ac.ir]
- 10. ijcce.ac.ir [ijcce.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimization of Sample Preparation for 1-Hydroxypyrene as a Major Biomarker of Exposure to Polycyclic Aromatic Hydrocarbons Prior to High Performance Liquid Chromatography | Iranian Journal of Public Health [ijph.tums.ac.ir]
- 15. pjmhsonline.com [pjmhsonline.com]
- 16. Comparison of three analytical methods for 1-hydroxypyrene glucuronide in urine after non-occupational exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Hydrolysis for 1-Hydroxypyrene-d9 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of 1-hydroxypyrene-d9 for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of enzymatic hydrolysis in 1-hydroxypyrene analysis?
A1: In biological samples, such as urine, 1-hydroxypyrene is often present as glucuronide and sulfate conjugates, which are more water-soluble and readily excreted.[1][2] Enzymatic hydrolysis utilizes enzymes like β-glucuronidase and sulfatase to cleave these conjugates, liberating the free form of 1-hydroxypyrene for accurate quantification.[1][2] this compound is a deuterated internal standard used to improve the accuracy and precision of the analysis.[3]
Q2: Which enzymes are recommended for the hydrolysis of 1-hydroxypyrene conjugates?
A2: The most commonly used enzyme preparation is from Helix pomatia. This crude extract contains both β-glucuronidase and sulfatase activities, enabling the simultaneous hydrolysis of both glucuronide and sulfate conjugates.[4][5]
Q3: What are the optimal conditions for enzymatic hydrolysis with Helix pomatia extract?
A3: The optimal pH for β-glucuronidase activity from Helix pomatia is in the acidic range, typically between 4.5 and 5.0.[4][5] The sulfatase activity has a slightly higher optimal pH of around 6.2.[4] A compromise pH of 5.0 is often used. The recommended incubation temperature is 37°C.[5][6][7]
Q4: How long should the incubation be for complete hydrolysis?
A4: Incubation times can vary depending on the enzyme concentration and the sample matrix. While some studies suggest that 2 hours may be sufficient for complete hydrolysis in urine, a longer incubation time of 16 hours (overnight) is often chosen to ensure the complete cleavage of all conjugates, especially when analyzing a broader range of PAH metabolites.[6][8]
Q5: What is the role of this compound in this analysis?
A5: this compound is a stable isotope-labeled internal standard.[3] It is added to the sample before processing and behaves chemically and physically similarly to the non-labeled 1-hydroxypyrene. By measuring the ratio of the analyte to the internal standard, any variability or loss during sample preparation and analysis can be corrected, leading to more accurate and reliable quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | 1. Incomplete hydrolysis. 2. Adsorption to glassware or plasticware. 3. Inefficient extraction (SPE or LLE). 4. Degradation of the analyte. | 1. Increase the concentration of the β-glucuronidase/sulfatase enzyme.[9] - Optimize incubation time and temperature. 2. Use silanized glassware to minimize adsorption. - Pre-rinse pipette tips and tubes with solvent. 3. Optimize the SPE cartridge type, elution solvent, and volume. - For LLE, ensure appropriate solvent and pH for extraction. 4. Ensure proper storage of samples and standards at -20°C or below.[3] Avoid repeated freeze-thaw cycles. |
| High variability in results between replicates | 1. Inconsistent enzyme activity. 2. Pipetting errors. 3. Matrix effects in the analytical instrument (e.g., LC-MS/MS). | 1. Ensure the enzyme is properly stored and handled to maintain its activity. - Use a fresh enzyme lot or test the activity of the current lot. 2. Calibrate pipettes regularly. - Ensure thorough mixing of the sample after adding the internal standard and enzyme. 3. Dilute the sample extract to minimize matrix effects. - Use a matrix-matched calibration curve. - Optimize the chromatography to separate the analyte from interfering matrix components. |
| Incomplete enzymatic hydrolysis | 1. Insufficient enzyme concentration. 2. Suboptimal pH or temperature. 3. Presence of enzyme inhibitors in the sample matrix. | 1. Increase the amount of β-glucuronidase/sulfatase added to the sample.[9] 2. Verify and adjust the pH of the sample to the optimal range (4.5-5.0) for the enzyme. - Ensure the incubator is maintaining the correct temperature (37°C). 3. Perform a sample cleanup step (e.g., protein precipitation) before hydrolysis. - Test for inhibition by spiking a known amount of conjugate into a sample and a clean matrix and comparing the hydrolysis efficiency. |
| Interfering peaks in the chromatogram | 1. Contaminants from the sample matrix. 2. Impurities in the enzyme preparation. 3. Contamination from solvents or labware. | 1. Optimize the sample cleanup procedure (e.g., use a more selective SPE sorbent). - Adjust the chromatographic conditions (e.g., gradient, column) to improve separation. 2. Run a blank sample containing only the buffer and enzyme to identify any interfering peaks from the enzyme itself. 3. Use high-purity solvents and thoroughly clean all labware. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound in Urine
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer a 1 mL aliquot of urine to a clean glass tube.
-
-
Internal Standard Spiking:
-
Add a known amount of this compound internal standard solution to each urine sample.
-
-
pH Adjustment:
-
Add 200 µL of 1 M sodium acetate buffer (pH 5.0) to each sample.
-
Vortex briefly to mix.
-
-
Enzymatic Hydrolysis:
-
Add 20 µL of β-glucuronidase/sulfatase solution from Helix pomatia (e.g., containing ≥100,000 units/mL of β-glucuronidase and ≥7,500 units/mL of sulfatase) to each sample.
-
Cap the tubes and vortex gently.
-
Incubate the samples at 37°C for 16 hours (overnight) in a shaking water bath.
-
-
Post-Hydrolysis Sample Cleanup (Example using SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Recommended Conditions for Enzymatic Hydrolysis of 1-Hydroxypyrene Conjugates
| Parameter | Recommended Value | Reference(s) |
| Enzyme Source | Helix pomatia (containing β-glucuronidase and sulfatase) | [4],[5] |
| Optimal pH | 4.5 - 5.0 | [4],[5] |
| Incubation Temperature | 37°C | [6],[7],[5] |
| Incubation Time | 2 - 16 hours | [6],[8] |
Table 2: Comparison of Different Enzyme Concentrations and Incubation Times
| Enzyme Concentration (units/mL urine) | Incubation Time (hours) | Matrix | Outcome | Reference |
| ~2,000 (β-glucuronidase) | 16 | Urine | Complete hydrolysis of various PAH metabolites | [8] |
| ~5,000 (β-glucuronidase) | 3 | Urine | Effective for steroid glucuronides | [5] |
| Not Specified | 2 | Urine | Sufficient for 1-hydroxypyrene conjugates | [6] |
| Double the standard concentration | Reduced to 100 mins | Urine | Improved hydrolysis rates | [6] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. interchim.fr [interchim.fr]
- 6. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved glucuronide hydrolysis in the determination of urinary 1-hydroxypyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of 1-Hydroxypyrene and 1-Hydroxypyrene-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape for 1-Hydroxypyrene and its deuterated internal standard, 1-Hydroxypyrene-d9.
Troubleshooting Guides
This section addresses specific issues related to poor peak shape in a question-and-answer format, offering targeted solutions to common problems encountered during HPLC analysis.
Question 1: I am observing significant peak tailing for both 1-Hydroxypyrene and this compound. What are the likely causes and how can I resolve this?
Answer:
Peak tailing for phenolic compounds like 1-Hydroxypyrene is a common issue in reversed-phase chromatography. The primary causes are typically secondary interactions with the stationary phase, improper mobile phase conditions, or sample-related effects. A systematic approach to troubleshooting is recommended.
First, evaluate your mobile phase pH. 1-Hydroxypyrene has a pKa of approximately 9.5. At pH values approaching or exceeding this, the phenolic hydroxyl group can deprotonate, leading to strong interactions with residual silanol groups on the silica-based stationary phase. These secondary ionic interactions are a major cause of peak tailing.
-
Recommended Action: Ensure your mobile phase is buffered to an acidic pH, ideally between 3 and 5. This will keep the 1-Hydroxypyrene in its neutral, protonated form and suppress the ionization of residual silanols, thereby minimizing secondary interactions.
If adjusting the mobile phase pH does not resolve the peak tailing, consider the following:
-
Column Choice: The type and quality of your C18 column play a crucial role. Older, Type A silica columns have a higher population of acidic silanol groups that can cause tailing.
-
Recommended Action: Use a modern, high-purity, end-capped C18 column (Type B silica). End-capping chemically bonds a less polar group to the free silanols, effectively shielding them from interacting with your analyte.
-
-
Mobile Phase Additives: The addition of a competing base to the mobile phase can help to mask the active silanol sites.
-
Recommended Action: Consider adding a small concentration of an amine modifier, such as triethylamine (TEA), to your mobile phase.[1] A typical starting concentration is 0.1% (v/v). Be aware that TEA can be difficult to flush from the column and may affect the chromatography of other compounds.
-
-
Sample Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Recommended Action: Try injecting a smaller volume of your sample or diluting your sample. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination: Accumulation of strongly retained matrix components on the column can lead to a deterioration of peak shape over time.
-
Recommended Action: If peak tailing has worsened with an increasing number of injections, try flushing the column with a strong solvent, such as 100% acetonitrile or methanol. If this does not improve the peak shape, consider replacing your guard column or the analytical column.
-
Question 2: My peaks for 1-Hydroxypyrene and its deuterated standard are broad, leading to poor resolution and sensitivity. What steps should I take to sharpen them?
Answer:
Broad peaks can be caused by a variety of factors, ranging from issues with the HPLC system to the chromatographic method itself.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening.
-
Recommended Action: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.
-
-
Inappropriate Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause the sample band to spread before it reaches the column, resulting in broad peaks.
-
Recommended Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can adequately dissolve your sample.
-
-
Column Efficiency: A loss of column efficiency, due to degradation of the stationary phase or a void at the column inlet, will lead to broader peaks.
-
Recommended Action: Check the column's performance by injecting a standard mixture and calculating the plate count. If it is significantly lower than the manufacturer's specification, the column may need to be replaced. You can try reversing and flushing the column to remove any particulate matter that may be blocking the inlet frit.
-
Question 3: I am observing peak fronting for my analytes. What is the cause of this?
Answer:
Peak fronting is less common than peak tailing but can occur under certain conditions.
-
Sample Overload: As with peak tailing, injecting too high a concentration of the analyte can lead to fronting.
-
Recommended Action: Reduce the sample concentration or injection volume.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much weaker than the mobile phase, it can cause the analyte to focus at the head of the column in a way that leads to a fronting peak shape.
-
Recommended Action: Ensure your sample solvent is compatible with and has a similar or slightly weaker elution strength than the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for the analysis of 1-Hydroxypyrene?
For optimal peak shape, the mobile phase pH should be at least 2 pH units below the pKa of 1-Hydroxypyrene (pKa ≈ 9.5). A pH range of 3 to 5 is generally recommended to ensure the analyte is in its non-ionized form and to suppress silanol interactions.
Q2: Will 1-Hydroxypyrene and this compound have the same chromatographic behavior?
Yes, the deuterated internal standard, this compound, is expected to have nearly identical chromatographic behavior to the non-labeled 1-Hydroxypyrene. They should co-elute or have very similar retention times. Any chromatographic issues affecting one will likely affect the other.
Q3: Can the mobile phase composition affect peak shape?
Absolutely. The choice of organic solvent (acetonitrile vs. methanol) and the water/organic ratio can influence peak shape. Acetonitrile often provides sharper peaks due to its lower viscosity. The gradient profile in a gradient elution method can also impact peak width.
Q4: How often should I replace my guard column and analytical column?
The lifetime of a column depends on the cleanliness of the samples, the mobile phase used, and the operating pressure. A guard column should be replaced when you notice a significant increase in backpressure or a deterioration in peak shape that is resolved by its removal. The analytical column should be replaced when it no longer provides the required resolution or peak shape, even after cleaning procedures.
Data Presentation
The following tables provide representative data on how key chromatographic parameters can influence peak shape for 1-Hydroxypyrene.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Peak Asymmetry (Tf) | Observations |
| 2.5 | 1.1 | Symmetrical peak shape. |
| 4.0 | 1.2 | Good peak symmetry. |
| 6.0 | 1.8 | Noticeable peak tailing. |
| 7.5 | > 2.5 | Significant peak tailing. |
Table 2: Impact of Mobile Phase Additive (Triethylamine) on Peak Tailing
| TEA Concentration (% v/v) | Expected Peak Asymmetry (Tf) at pH 6.0 | Observations |
| 0.0 | 1.8 | Noticeable peak tailing. |
| 0.05 | 1.4 | Improved peak shape. |
| 0.1 | 1.2 | Good peak symmetry. |
| 0.2 | 1.1 | Symmetrical peak shape. |
Experimental Protocols
Optimized HPLC Method for 1-Hydroxypyrene and this compound with Improved Peak Shape
This protocol describes a reversed-phase HPLC method with fluorescence detection, optimized for achieving symmetrical peaks for 1-Hydroxypyrene and its deuterated internal standard.
1. Sample Preparation (from Urine)
-
To 1 mL of urine, add 10 µL of a 1 µg/mL solution of this compound in methanol as the internal standard.
-
Add 50 µL of β-glucuronidase/arylsulfatase solution to hydrolyze the conjugated metabolites.
-
Incubate the mixture at 37°C for at least 4 hours or overnight.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.
-
Elute the analytes with 2 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. HPLC Conditions
-
Column: High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 50 50 8.0 10 90 10.0 10 90 10.1 50 50 | 15.0 | 50 | 50 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detector: Fluorescence Detector
-
Excitation Wavelength: 242 nm
-
Emission Wavelength: 388 nm
-
3. System Suitability
-
Peak Asymmetry (Tailing Factor): For a standard solution, the tailing factor for both 1-Hydroxypyrene and this compound should be between 0.9 and 1.5.
-
Resolution: Ensure baseline resolution between the analytes and any interfering peaks.
Visualizations
Troubleshooting Workflow for Peak Tailing
References
Overcoming challenges in 1-Hydroxypyrene-d9 quantification at low concentrations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 1-Hydroxypyrene-d9 (1-OHP-d9), particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in analytical methods?
A1: this compound is the deuterated form of 1-Hydroxypyrene and is primarily used as an internal standard (IS) for the quantitative analysis of 1-Hydroxypyrene in biological samples like urine.[1][2] Its chemical and physical properties are nearly identical to the non-deuterated analyte, allowing it to account for variations and losses during sample preparation and analysis, which is crucial for achieving accurate and reliable results.[3]
Q2: Which analytical techniques are most suitable for quantifying 1-Hydroxypyrene at low concentrations?
A2: High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) offers excellent sensitivity.[2][4] However, for enhanced specificity and to minimize interference from complex matrices like urine, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often the preferred method.[3][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also used but typically requires a derivatization step before analysis.[6]
Q3: Why is enzymatic hydrolysis a common step in sample preparation?
A3: In biological systems, 1-Hydroxypyrene is often metabolized and conjugated to form glucuronide and sulfate derivatives.[6] These conjugated forms are not directly measurable by many standard chromatographic methods. Enzymatic hydrolysis, typically using β-glucuronidase and arylsulfatase, cleaves these conjugates, releasing the free 1-Hydroxypyrene for extraction and subsequent quantification.[6][7]
Troubleshooting Guides
Q4: I am observing a very low or no signal for my 1-OHP-d9 internal standard. What are the potential causes?
A4: Several factors could lead to a diminished or absent signal for your internal standard.
-
Incorrect Spiking Concentration : In one study, an initial internal standard concentration was too low to be detected, requiring the samples to be re-spiked with a higher concentration.[7] Ensure the spiking level is appropriate for the instrument's sensitivity range.
-
Sample Preparation Issues : Inefficient extraction or degradation of the standard during sample workup can lead to signal loss. The internal standard should ideally be added at the very beginning of the sample preparation process to account for all procedural losses.[7]
-
Matrix Effects : Co-eluting compounds from the sample matrix (e.g., urine) can interfere with the ionization of 1-OHP-d9 in the mass spectrometer source, leading to signal suppression.[8]
-
Instrument Sensitivity : The mass spectrometer may not be optimized for the specific mass transition of 1-OHP-d9. A thorough optimization of source and MS parameters is critical.[9]
Q5: My recovery for 1-OHP-d9 is low and inconsistent. How can I improve it?
A5: Low and variable recovery is often traced back to the sample preparation and extraction steps.
-
Optimize Extraction Method : Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common methods.[2][10] The choice of solvent, pH, and elution conditions must be carefully optimized. For LLE, factors like solvent type, volume, and mixing duration are critical for achieving high recovery.[10][11] For SPE, ensure the correct cartridge type (e.g., C18) is used and that the conditioning, loading, washing, and elution steps are performed correctly.[2]
-
Ensure Complete Hydrolysis : If your protocol includes enzymatic hydrolysis, incomplete reactions will result in low recovery of the free analyte. Verify the activity of the enzyme and optimize incubation time and temperature.[6][7]
-
Check for pH Adjustments : Proper pH adjustment is often necessary before extraction. For example, a pH of 5.0 is commonly used for the hydrolysis step.[7]
Q6: How can I diagnose and mitigate signal suppression due to matrix effects?
A6: Matrix effects are a significant challenge in LC-MS/MS analysis, especially at low concentrations.[8][12]
-
Use of a Co-eluting Internal Standard : Using a stable isotope-labeled internal standard like 1-OHP-d9 is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[3]
-
Improve Chromatographic Separation : Optimize your HPLC method to separate the analyte and internal standard from interfering matrix components. A longer, more efficient column or a modified gradient can improve resolution.
-
Enhance Sample Cleanup : Implement additional cleanup steps in your sample preparation protocol. This could involve using a more selective SPE sorbent or performing a liquid-liquid extraction prior to SPE.
-
Sample Dilution : Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may also lower the analyte concentration below the detection limit.
-
Modify MS Source Parameters : Adjusting electrospray source parameters such as nebulizing gas flow, source temperature, and capillary voltage can sometimes help minimize the influence of matrix components.[9]
Quantitative Data Summaries
Table 1: Comparison of Analytical Method Performance for 1-Hydroxypyrene Quantification
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| HPLC-FLD | Urine | 0.1 µg/L | - | [2] |
| HPLC-FLD | Urine | 0.09 ng/mL (0.09 µg/L) | 0.15 ng/mL (0.15 µg/L) | [13] |
| HPLC-FLD | Urine | 1.37 nmol/L | - | [4] |
| UPLC-MS/MS | Urine | 0.015 ng/mL | 0.051 ng/mL | [14] |
| HPLC-MS/MS | Urine | - | ~0.1 µg/L | [3] |
| GC-MS | Urine | 0.01 µg/L | 0.1-1.4 µg/L | [6] |
| LC-FLD | Urine | 0.07 pmol/L (0.02 ng/L) | 0.2 pmol/L (0.05 ng/L) |[15] |
Table 2: Reported Recovery Rates for 1-Hydroxypyrene Extraction Methods
| Extraction Method | Matrix | Average Recovery | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Spiked Urine | >87.3% | [10] |
| Solid-Phase Extraction (SPE) | Urine | >80% | [5] |
| Butanol Extraction | Buffer / ctDNA Digest | 45-56% |[8] |
Experimental Protocols & Visualizations
Protocol 1: General Method for Urinary 1-Hydroxypyrene Extraction
This protocol is a generalized procedure based on common methodologies.[2][6][7] Optimization is required for specific laboratory conditions.
-
Sample Collection & Storage : Collect urine samples in appropriate containers and store them at -20°C or below until analysis.
-
Thawing and Aliquoting : Thaw samples at room temperature. Take a precise aliquot (e.g., 1-5 mL) for analysis.
-
Internal Standard Spiking : Spike the urine aliquot with a known concentration of this compound solution.
-
Hydrolysis :
-
Solid-Phase Extraction (SPE) :
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elute the 1-Hydroxypyrene and 1-OHP-d9 from the cartridge using an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation & Reconstitution :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase for injection into the LC-MS/MS system.
-
Caption: General experimental workflow for 1-OHP-d9 quantification.
Protocol 2: Troubleshooting Low Signal Intensity
When faced with low signal for 1-OHP-d9, a systematic approach is necessary to identify the root cause. The following decision tree illustrates a logical troubleshooting workflow.
Caption: Troubleshooting decision tree for low 1-OHP-d9 signal.
Visualization of Matrix Effects
Matrix effects occur when co-eluting, undetected molecules from the sample matrix interfere with the ionization of the target analyte and internal standard in the mass spectrometer's source. This competition for ionization can lead to a suppressed or, less commonly, enhanced signal, resulting in inaccurate quantification if not properly addressed.
Caption: Conceptual diagram of ion suppression by matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography with fluorescence detection using a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Sample Preparation for 1-Hydroxypyrene as a Major Biomarker of Exposure to Polycyclic Aromatic Hydrocarbons Prior to High Performance Liquid Chromatography | Iranian Journal of Public Health [ijph.tums.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pjmhsonline.com [pjmhsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 1-Hydroxypyrene-d9 in Urine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Hydroxypyrene-d9 (1-OHP-d9) as an internal standard for the quantification of 1-Hydroxypyrene (1-OHP) in urine samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on recovery and variability.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Recovery of 1-OHP-d9 | Inefficient Extraction: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimal for the urine matrix. For instance, initial low recovery rates of 16% for 1-hydroxypyrene have been observed with some methods.[1] | - Optimize SPE: Consider using polymeric absorbent-based cartridges. Experiment with different elution solvents; methanol has been shown to be an effective eluent, with recovery rates of over 69% being achieved after optimization.[1][2] - Automate Sample Loading: Diluting urine samples with a solution like 15% methanol/sodium acetate can improve recovery during automated SPE.[1] - Adjust pH: Ensure the pH of the urine sample is optimized for the extraction method. |
| Matrix Effects (Ion Suppression/Enhancement): The complex and variable nature of the urine matrix can significantly affect the ionization efficiency of 1-OHP-d9 in the mass spectrometer, leading to inaccurate quantification.[3] | - Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.[4] - Chromatographic Separation: Optimize the HPLC/UPLC method to separate 1-OHP-d9 from co-eluting matrix components. - Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects, although it may compromise sensitivity.[4] | |
| Incomplete Hydrolysis of Conjugates: 1-Hydroxypyrene is primarily excreted in urine as glucuronide and sulfate conjugates.[5][6] Incomplete enzymatic hydrolysis will result in low recovery of the free analyte and its internal standard. | - Enzyme Activity: Ensure the β-glucuronidase/aryl sulfatase enzyme has sufficient activity and is used under optimal conditions (pH, temperature, incubation time).[1] - Incubation Time: An incubation time of 17-18 hours at 37°C is a common practice.[1] | |
| High Variability in 1-OHP-d9 Recovery Across Samples | Inter-individual Urine Matrix Variability: Urine composition (e.g., pH, creatinine, endogenous compounds) varies significantly between individuals and can lead to inconsistent matrix effects.[3] | - Use of a Stable Isotope-Labeled Internal Standard: The use of 1-OHP-d9 is critical to compensate for this variability as it closely mimics the behavior of the native analyte during sample preparation and analysis.[4] - Matrix-Matched Calibrators: Prepare calibration standards in a pooled urine matrix to better reflect the sample composition. |
| Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. | - Automation: Utilize automated liquid handlers for precise and repeatable sample processing.[1] | |
| Chromatographic Peak Shape Issues (e.g., Tailing, Splitting) | Column Contamination: Buildup of matrix components on the analytical column. | - Guard Column: Use a guard column to protect the analytical column. - Column Washing: Implement a robust column washing procedure between injections. |
| Interaction with Column Silanols: Residual silanol groups on the column can interact with the hydroxyl group of 1-OHP-d9. | - Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine, to the mobile phase can improve peak shape.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for 1-Hydroxypyrene analysis?
A1: this compound is a stable isotope-labeled (SIL) version of 1-Hydroxypyrene. It is considered the ideal internal standard because it has nearly identical physicochemical properties to the analyte of interest (1-Hydroxypyrene).[4][8] This allows it to co-elute chromatographically and experience similar effects during sample extraction, cleanup, and ionization, thereby effectively compensating for matrix effects and variations in sample preparation, which is crucial for accurate quantification in complex biological matrices like urine.[4]
Q2: What are "matrix effects" and how do they impact the analysis?
A2: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix (in this case, urine).[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification. The high variability of constituents in urine makes it particularly prone to significant matrix effects.[3]
Q3: My 1-OHP-d9 recovery is consistently low. What is the most likely cause?
A3: Consistently low recovery often points to a suboptimal sample preparation procedure. The most common causes are inefficient solid-phase extraction (SPE) or incomplete enzymatic hydrolysis of the conjugated forms of 1-Hydroxypyrene. One study reported an increase in 1-hydroxypyrene recovery from a mere 16% to over 69% by optimizing the SPE method, specifically by choosing a polymeric absorbent-based cartridge and switching the eluting solvent from acetonitrile to methanol.[1]
Q4: Can lifestyle factors of the urine donor affect the recovery of 1-OHP-d9?
A4: While lifestyle factors such as smoking, diet, and occupational exposure significantly influence the concentration of the native 1-Hydroxypyrene in urine, they do not directly impact the analytical recovery of the spiked 1-OHP-d9 internal standard.[9][10][11] However, these factors can alter the overall composition of the urine matrix, which in turn can indirectly affect recovery by influencing the magnitude of matrix effects. The purpose of the internal standard is to correct for such matrix-induced variations.
Q5: What is the typical analytical method for determining 1-Hydroxypyrene in urine?
A5: The most common and sensitive methods are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS).[12][13][14] LC-MS/MS is often preferred for its high specificity and sensitivity, which allows for the quantification of very low concentrations of 1-Hydroxypyrene.[14][15]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on common practices for the extraction of 1-Hydroxypyrene from urine.[1][2][4]
-
Sample Thawing and Spiking:
-
Thaw frozen urine samples at room temperature.
-
To a 1 mL aliquot of urine, add the this compound internal standard solution.
-
-
Enzymatic Hydrolysis:
-
Add 1 mL of a β-glucuronidase/aryl sulfatase solution (e.g., from Helix pomatia) in a sodium acetate buffer (pH 5.5).
-
Incubate the mixture for 17-18 hours in a water bath at 37°C to deconjugate the glucuronidated and sulfated metabolites.[1]
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., polymeric-based) with methanol followed by water.
-
Dilute the hydrolyzed sample with a solution such as 15% methanol in sodium acetate buffer.[1]
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Wash the cartridge with a mild organic solvent (e.g., methanol/water mixture) to remove less polar interferences.
-
Elute the analytes (1-Hydroxypyrene and this compound) with an appropriate solvent like methanol.[1][2]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the analysis of 1-Hydroxypyrene in urine.
Caption: Factors influencing the recovery of this compound from urine.
References
- 1. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pjmhsonline.com [pjmhsonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Factors Associated with Urinary 1-Hydroxypyrene and Malondialdehyde among Adults near a Petrochemical Factory: Implications for Sex and Lifestyle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Urinary 1-Hydroxypyrene Levels in Workers Exposed to Polycyclic Aromatic Hydrocarbon from Rubber Wood Burning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Long-term stability of 1-Hydroxypyrene-d9 stock and working solutions
This technical support center provides guidance on the long-term stability of 1-Hydroxypyrene-d9 stock and working solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid material?
A1: The recommended storage temperature for solid this compound can vary by supplier. Some suppliers recommend storage at +4°C, while others suggest -20°C for long-term storage of up to 3 years. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for specific recommendations.
Q2: What is the recommended storage duration for this compound stock solutions?
A2: For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for shorter periods, typically up to 1 month.[1] Always refer to the supplier's guidelines for the specific solvent and concentration you are using. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use vials.[1]
Q3: Which solvents are suitable for preparing this compound stock solutions?
A3: this compound is soluble in various organic solvents. Commercially available solutions are often prepared in toluene or dimethyl sulfoxide (DMSO).[1][2] Methanol and acetonitrile are also commonly used solvents for similar polycyclic aromatic hydrocarbons (PAHs) and can be suitable for this compound. The choice of solvent may depend on the analytical method and the desired concentration.
Q4: Is this compound sensitive to light?
A4: Yes, 1-Hydroxypyrene and its deuterated analog are known to be light-sensitive.[3] Exposure to light can lead to photodegradation. Therefore, it is essential to store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Q5: What are the potential degradation products of this compound?
A5: The primary degradation pathway for 1-Hydroxypyrene upon exposure to light is photooxidation. The major photoproducts identified are 1,6-pyrene quinone and 1,8-pyrene quinone, along with a pyrene quinone dimer.
Q6: Can the deuterium labels on this compound exchange with hydrogen from the solvent?
A6: While the deuterium atoms on the aromatic ring of this compound are generally stable, there is a potential for hydrogen-deuterium (H/D) exchange, particularly under acidic or basic conditions. It is advisable to use neutral, high-purity solvents and avoid prolonged storage in solutions with extreme pH values.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of signal or inconsistent results over time | Solution degradation due to improper storage (temperature, light exposure). | - Confirm storage temperature and protect solutions from light. - Prepare fresh working solutions from a recently prepared stock solution. - Perform a stability check by comparing the response of the stored solution to a freshly prepared standard. |
| Repeated freeze-thaw cycles. | - Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. | |
| Contamination of the solvent. | - Use high-purity, HPLC-grade solvents. - Prepare fresh solvent stocks if contamination is suspected. | |
| Shift in retention time | Change in mobile phase composition or column degradation. | - Prepare fresh mobile phase. - Equilibrate the column thoroughly. - If the issue persists, consider replacing the analytical column. |
| Isotope effect. | A slight difference in retention time between the deuterated and non-deuterated analyte can occur. This is generally small but can be influenced by chromatographic conditions. Optimize chromatography to ensure co-elution if critical for the assay. | |
| Appearance of unexpected peaks in the chromatogram | Degradation of the standard. | - Analyze the solution using a mass spectrometer to identify potential degradation products (e.g., pyrene quinones). - Protect the solution from light and prepare fresh standards. |
| Contamination. | - Check all solvents, vials, and equipment for sources of contamination. |
Data on Storage Conditions and Stability
The following table summarizes the available information on the storage and stability of this compound. It is important to note that this information is primarily from supplier recommendations and may not represent comprehensive stability studies.
| Form | Solvent | Concentration | Storage Temperature | Recommended Duration | Source |
| Solid (Neat) | N/A | N/A | +4°C | Not specified | LGC Standards |
| Solid (Powder) | N/A | N/A | -20°C | 3 years | MedchemExpress.com |
| Solution | Solvent | Not specified | -80°C | 6 months | MedchemExpress.com[1] |
| Solution | Solvent | Not specified | -20°C | 1 month | MedchemExpress.com[1] |
| Solution | Toluene | 1000 µg/mL | -10° to 20°C | Not specified | ZeptoMetrix[2] |
| Solution | Toluene | 50 µg/mL | -5°C to 5°C (refrigerated) | Not specified (protect from light) | Cambridge Isotope Laboratories |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions
This protocol outlines a general procedure to evaluate the stability of this compound stock and working solutions under specific storage conditions.
1. Objective: To determine the long-term stability of this compound in a specific solvent at various storage temperatures.
2. Materials:
-
This compound solid standard
-
High-purity solvent (e.g., methanol, acetonitrile, DMSO, toluene)
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
-
Refrigerator, freezer (-20°C), and ultra-low freezer (-80°C)
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Aliquot the stock solution into multiple amber glass vials.
-
Prepare working solutions at a relevant concentration (e.g., 1 µg/mL) by diluting the stock solution.
-
Aliquot the working solutions into multiple amber glass vials.
-
-
Storage:
-
Store the vials at different temperature conditions:
-
Room temperature (e.g., 20-25°C)
-
Refrigerated (e.g., 4°C)
-
Frozen (e.g., -20°C)
-
Ultra-low frozen (e.g., -80°C)
-
-
Ensure all samples are protected from light.
-
-
Analysis:
-
Time Point 0 (Initial Analysis): Analyze the freshly prepared stock and working solutions using a validated stability-indicating analytical method (e.g., HPLC-UV/Fluorescence or LC-MS/MS).
-
Subsequent Time Points: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a set of vials from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature and vortex to ensure homogeneity before analysis.
-
Analyze the samples alongside a freshly prepared standard solution of the same concentration.
-
-
Data Evaluation:
-
Calculate the concentration of this compound in the stored samples relative to the freshly prepared standard.
-
A common criterion for stability is the retention of 90-110% of the initial concentration.
-
Monitor for the appearance of any degradation peaks in the chromatograms.
-
Visualizations
Caption: Factors influencing the stability of this compound solutions.
Caption: Troubleshooting workflow for inconsistent analytical results.
References
Correcting for isotopic interference in 1-Hydroxypyrene-d9 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic interference during the analysis of 1-Hydroxypyrene using 1-Hydroxypyrene-d9 as an internal standard.
Troubleshooting Guide
Issue: Non-linear calibration curve for 1-Hydroxypyrene analysis.
Question: My calibration curve for 1-Hydroxypyrene is non-linear, especially at higher concentrations. What could be the cause and how can I fix it?
Answer:
A non-linear calibration curve in isotope dilution mass spectrometry can often be attributed to isotopic interference, also known as "cross-talk," between the analyte and the stable isotope-labeled internal standard.[1][2] This occurs when the signal from the naturally occurring isotopes of 1-Hydroxypyrene contributes to the signal of the this compound internal standard. This effect becomes more pronounced at higher analyte concentrations.[1]
Solution:
To address this, you need to determine a correction factor for the isotopic interference and apply it to your data. This can be achieved through the following experimental protocol:
Experimental Protocol: Determination of Isotopic Interference Correction Factor
This protocol outlines the steps to experimentally determine the contribution of unlabeled 1-Hydroxypyrene to the mass channel of this compound.
Materials:
-
A certified standard solution of unlabeled 1-Hydroxypyrene.
-
Your mass spectrometer (GC-MS or LC-MS/MS).
-
Solvent used for your sample analysis.
Procedure:
-
Prepare a High-Concentration Analyte Standard: Prepare a solution of unlabeled 1-Hydroxypyrene in your analysis solvent at a concentration that is representative of the high end of your calibration curve.
-
Instrument Setup: Set up your mass spectrometer with the same method parameters used for your routine sample analysis.
-
Analyze the Unlabeled Standard: Inject the high-concentration unlabeled 1-Hydroxypyrene standard into the mass spectrometer.
-
Monitor Ion Channels: Monitor the ion channels for both unlabeled 1-Hydroxypyrene and this compound.
-
Measure Signal Intensities: Measure the peak area or height for the signals observed in both the analyte and internal standard channels.
-
Calculate the Correction Factor (CF): The correction factor is the ratio of the signal intensity observed in the this compound channel to the signal intensity in the 1-Hydroxypyrene channel.
Formula: CF = (Intensity at m/z of IS) / (Intensity at m/z of Analyte)
DOT Script for the Experimental Workflow:
Applying the Correction:
Once the correction factor (CF) is determined, you can correct the measured intensity of your internal standard in your routine sample analysis using the following formula:
Corrected IS Intensity = Measured IS Intensity - (Measured Analyte Intensity * CF)
This corrected internal standard intensity should then be used to calculate the analyte concentration.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, or cross-talk, refers to the overlap of signals between the naturally occurring isotopes of 1-Hydroxypyrene and its deuterated internal standard, this compound.[1] The molecular formula for 1-Hydroxypyrene is C₁₆H₁₀O. Due to the natural abundance of ¹³C and ¹⁷O/¹⁸O, a small percentage of 1-Hydroxypyrene molecules will have a mass that is one or more mass units higher than the monoisotopic mass. This can lead to a signal at the m/z value being monitored for the deuterated internal standard, causing an artificially high internal standard signal and leading to inaccurate quantification.[3]
Q2: What are the common m/z values monitored for 1-Hydroxypyrene and this compound in mass spectrometry?
A2: The specific m/z values monitored depend on the analytical technique and whether derivatization is used.
| Analyte | Technique | Derivatization | Monitored m/z |
| 1-Hydroxypyrene | GC-MS | Silylation | 290.1121 |
| This compound | GC-MS | Silylation | 299.1686 |
| 1-Hydroxypyrene | LC-MS/MS | None | Precursor: 219.2, Product: 189.1 |
Q3: How can I theoretically estimate the isotopic interference?
A3: You can estimate the theoretical isotopic interference by calculating the natural isotopic distribution of 1-Hydroxypyrene (C₁₆H₁₀O). The major contributions to the M+1 and M+2 peaks come from ¹³C.
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹⁶O | 99.762 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.200 |
Based on these abundances, the theoretical isotopic distribution for 1-Hydroxypyrene can be calculated. The M+1 peak will be approximately 17.12% of the M peak (16 carbons * 1.07%). The M+2 peak will have a smaller, but still potentially significant, contribution. Online isotope distribution calculators can provide a more precise calculation. This theoretical estimation helps in understanding the potential magnitude of the interference.
Q4: What is the mathematical formula for correcting the internal standard signal?
A4: The corrected signal for the internal standard (IS) can be calculated using the following formula:
Corrected IS Signal = Measured IS Signal - (CF * Measured Analyte Signal)
Where:
-
Measured IS Signal: The raw signal intensity (peak area or height) measured at the m/z of the internal standard.
-
CF: The experimentally determined correction factor for isotopic interference.
-
Measured Analyte Signal: The raw signal intensity measured at the m/z of the native analyte.
DOT Script for the Correction Formula Logic:
Q5: Can you provide a quantitative example of this correction?
A5: Certainly. Let's assume the following:
-
Experimentally Determined Correction Factor (CF): 0.015 (meaning the unlabeled analyte contributes 1.5% to the IS signal).
-
Measured Analyte (1-Hydroxypyrene) Peak Area: 500,000
-
Measured Internal Standard (this compound) Peak Area: 1,000,000
Calculation:
-
Calculate the interference: Interference = 0.015 * 500,000 = 7,500
-
Calculate the corrected internal standard peak area: Corrected IS Peak Area = 1,000,000 - 7,500 = 992,500
In this example, the corrected internal standard peak area is 0.75% lower than the measured area. This corrected value should then be used for calculating the concentration of 1-Hydroxypyrene in the sample, leading to a more accurate result.
References
Best practices for handling and storing 1-Hydroxypyrene-d9 to prevent degradation
This guide provides best practices for handling and storing 1-Hydroxypyrene-d9 to prevent degradation and ensure the integrity of your experimental results. It includes frequently asked questions (FAQs) and troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:
-
Neat (Solid) Compound: Store at +4°C for long-term stability. Some suppliers may also indicate room temperature storage is acceptable for the solid form; always refer to the manufacturer's instructions.
-
Stock Solutions: For optimal stability, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1] Store these aliquots under the following conditions:
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in a high-purity solvent such as methanol or acetonitrile. A general procedure for preparing a 1 mg/L stock solution in methanol is as follows:
-
Allow the neat this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of the compound in a controlled environment, such as a glove box, as Polycyclic Aromatic Hydrocarbons (PAHs) are classified as potential carcinogens.
-
Dissolve the weighed compound in the desired volume of methanol to achieve the target concentration.
-
Vortex the solution to ensure it is fully dissolved.
-
Transfer the solution into amber glass vials to protect it from light.
-
Store the stock solution at the recommended temperature (-20°C or -80°C).
Q3: Is this compound sensitive to light?
Yes, this compound is light-sensitive. Exposure to light, particularly UV radiation, can lead to photodegradation. Therefore, it is essential to:
-
Store both the solid compound and its solutions in amber or light-blocking containers.
-
Minimize exposure to ambient light during handling and experimental procedures.
Q4: What are the primary degradation products of this compound?
The primary degradation pathway for 1-Hydroxypyrene is photodegradation, which involves oxidation. The major degradation products identified are:
-
1,6-pyrene quinone
-
1,8-pyrene quinone
-
A pyrene quinone dimer
Metabolic processes can also lead to the formation of dihydroxypyrenes and subsequently pyrene quinones.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram (LC-MS/GC-MS) | Degradation of this compound due to improper storage or handling, leading to the formation of oxidation products like pyrene quinones. | 1. Prepare a fresh working solution from a stock solution that has been stored correctly. 2. Review your storage and handling procedures to ensure the compound is protected from light and stored at the appropriate temperature. 3. Analyze a freshly prepared standard to confirm the retention times of the parent compound and any potential degradation products. |
| Decreased signal intensity or loss of analyte | This could be due to degradation over time, adsorption to container surfaces, or loss of volatile components if not handled correctly. | 1. Verify the age and storage conditions of your stock solution. If it has been stored beyond the recommended period, prepare a new one. 2. Ensure that all containers are made of appropriate materials (e.g., amber glass) and are properly sealed. 3. When working with dilute solutions, consider using a keeper solvent like toluene or iso-octane to prevent evaporative losses. |
| Inconsistent or non-reproducible results | This may be caused by the use of a degraded or improperly prepared standard solution, or by repeated freeze-thaw cycles of the stock solution. | 1. Always use freshly prepared working standards for each experiment. 2. Aliquot stock solutions into single-use volumes to avoid the detrimental effects of repeated freezing and thawing.[1] 3. Ensure your solvent is of high purity and free from contaminants that could contribute to degradation. |
Quantitative Data Summary
| Parameter | Condition | Recommendation/Value | Reference |
| Storage Temperature (Neat) | Long-term | +4°C | LGC Standards |
| Storage Temperature (Stock Solution) | Short-term (≤ 1 month) | -20°C | MedchemExpress.com |
| Storage Temperature (Stock Solution) | Long-term (≤ 6 months) | -80°C | MedchemExpress.com |
| Isotopic Purity | 98% | SCBT |
Experimental Protocols
Protocol for Preparing this compound Standard Solutions
This protocol is adapted from a method for preparing calibration standards for 1-hydroxypyrene analysis.
Materials:
-
This compound (neat compound)
-
Methanol (HPLC grade or higher)
-
Amber volumetric flasks (e.g., 5.0 mL)
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Prepare a Primary Stock Solution (e.g., 20 mg/L): a. Accurately weigh an appropriate amount of this compound. b. Dissolve the weighed compound in a known volume of methanol in an amber volumetric flask to achieve the desired concentration. For example, to prepare a 20 mg/L solution, dissolve 0.1 mg in 5.0 mL of methanol. c. Ensure the compound is completely dissolved by gentle swirling or brief sonication.
-
Prepare Working Standard Solutions: a. Perform serial dilutions of the primary stock solution with methanol to create a series of working standards at your desired concentrations. b. For each working standard, pipette the calculated volume of the stock solution into a new amber volumetric flask and dilute to the final volume with methanol.
-
Storage: a. Store the primary stock solution and working standards in tightly sealed amber vials at -20°C for short-term use or -80°C for longer-term storage.
Visualizations
Caption: Troubleshooting workflow for analytical issues with this compound.
References
Validation & Comparative
Method validation for urinary 1-Hydroxypyrene using 1-Hydroxypyrene-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of urinary 1-hydroxypyrene (1-OHP), a key biomarker for assessing exposure to polycyclic aromatic hydrocarbons (PAHs). The focus is on method validation using the deuterated internal standard 1-hydroxypyrene-d9 (1-OHP-d9), with a comparative look at alternative approaches. Experimental data from various studies are summarized to aid in the selection of the most appropriate method for specific research needs.
Introduction to 1-Hydroxypyrene as a Biomarker
1-Hydroxypyrene is a major metabolite of pyrene, a common PAH.[1][2][3] Its measurement in urine is a widely accepted method for biomonitoring human exposure to PAHs from environmental and occupational sources.[3][4] Accurate and precise quantification of 1-OHP is crucial for risk assessment and in studies of PAH-related health effects. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy to improve the accuracy and reproducibility of analytical methods by correcting for matrix effects and variations during sample preparation and analysis.
Comparative Analysis of Analytical Methods
The two predominant analytical techniques for urinary 1-OHP determination are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Performance Parameters:
The following tables summarize typical validation parameters for both HPLC-FLD and LC-MS/MS methods for 1-OHP analysis. The inclusion of this compound as an internal standard is particularly beneficial for LC-MS/MS methods, significantly enhancing precision and accuracy.
| Parameter | HPLC-FLD | LC-MS/MS with 1-OHP-d9 | Alternative Methods |
| Linearity (r²) | >0.999[5] | >0.99 | IAC-SFS (r=0.915 vs IAC-HPLC)[6] |
| Limit of Detection (LOD) | 0.01 - 0.15 µg/L[1][5][7] | 7.6 - 20.3 pg/mL[8] | IAC-SFS: Sensitive, but less specific than HPLC[6] |
| Limit of Quantification (LOQ) | 0.03 - 0.26 µg/L[1][7] | 0.051 ng/mL[9] | HPLC (without IAC): Potential for interfering peaks[6] |
| Precision (%RSD) | Intra-day: 1.82-4.22% Inter-day: 5.01-15.8%[7] | <10%[8] | HPLC (without IAC): Lower reproducibility |
| Accuracy/Recovery (%) | 78.8 - 117%[1][7] | >80% (with some exceptions at low concentrations)[10] | IAC-HPLC: Good correlation with other methods[6] |
Table 1: Comparison of Key Performance Parameters for 1-OHP Analysis.
Experimental Protocols
A generalized workflow for the analysis of urinary 1-OHP is presented below. Specific details may vary between laboratories and depending on the chosen analytical method.
Sample Collection and Storage
-
Urine samples are collected in polypropylene containers.
-
For accurate assessment of exposure, end-of-shift samples on the last day of a work week are often preferred.[3]
-
Samples should be stored at -20°C or lower until analysis to ensure the stability of the analyte.
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
The majority of 1-OHP in urine is present as glucuronide and sulfate conjugates and requires deconjugation prior to extraction.[3][11]
-
Enzymatic Hydrolysis:
-
Thaw urine samples at room temperature.
-
To a defined volume of urine (e.g., 1-2 mL), add an acetate buffer to adjust the pH to approximately 5.0.
-
Add β-glucuronidase/arylsulfatase enzyme solution.
-
Add the internal standard, this compound.
-
Incubate the mixture, for example, overnight at 37°C.[8]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.[2][5]
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water or a low percentage of organic solvent to remove interferences.[5]
-
Elute the 1-OHP and 1-OHP-d9 with a suitable organic solvent, such as methanol or acetonitrile.[5][8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
-
Instrumental Analysis
-
HPLC-FLD:
-
LC-MS/MS:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both 1-OHP and 1-OHP-d9.
-
Method Comparison and Recommendations
-
HPLC-FLD is a robust and sensitive method suitable for routine biomonitoring.[1][12] It is generally more cost-effective than LC-MS/MS. However, it may be susceptible to interferences from other fluorescent compounds in the urine matrix, although a good chromatographic separation can mitigate this.[6]
-
LC-MS/MS offers superior selectivity and sensitivity, making it the gold standard for trace-level quantification.[8][10] The use of a deuterated internal standard like This compound is crucial for this technique. It compensates for any analyte loss during sample preparation and corrects for matrix-induced ion suppression or enhancement, leading to highly accurate and precise results.[9]
-
Immunoaffinity Chromatography (IAC) can be used as a sample clean-up step before HPLC-FLD or other detection methods.[6] This technique utilizes antibodies specific to PAHs or their metabolites to isolate the analytes, resulting in very clean extracts and reduced interferences.[6]
Workflow and Pathway Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Urinary 1-hydroxypyrene as a biomarker of exposure to polycyclic aromatic hydrocarbons: biological monitoring strategies and methodology for determining biological exposure indices for various work environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Nanofiber-packed SPE for Determination of Urinary 1-Hydroxypyrene Level Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of three analytical methods for 1-hydroxypyrene glucuronide in urine after non-occupational exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 1-hydroxypyrene glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Precision: 1-Hydroxypyrene-d9 as an Internal Standard in Bioanalytical Methods
For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantitative results. This guide provides an in-depth comparison of 1-Hydroxypyrene-d9, a stable isotope-labeled (SIL) internal standard, against other alternatives, supported by experimental data and detailed protocols. The evidence overwhelmingly supports this compound as the gold standard for the precise and accurate quantification of 1-Hydroxypyrene, a key biomarker of PAH exposure.
The fundamental principle of an effective internal standard is its ability to mimic the behavior of the analyte of interest throughout the entire analytical process, from sample preparation to detection. By doing so, it compensates for variations in extraction efficiency, injection volume, and instrument response, leading to more robust and reproducible data. This compound, being structurally identical to the native 1-Hydroxypyrene with the exception of nine deuterium atoms, fulfills this role with exceptional fidelity.
Performance Comparison: The Superiority of a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard like this compound is widely recognized as the most effective approach for quantitative analysis, particularly in complex biological matrices such as urine. Its physicochemical properties are virtually identical to the unlabeled analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar ionization response are critical for accurately correcting matrix effects, which are a common source of error in bioanalytical methods.
Alternative internal standards, such as structural analogs (compounds with similar but not identical structures) or external standards, cannot account for matrix-induced variations as effectively. Structural analogs may have different extraction recoveries and ionization efficiencies, leading to inaccuracies in quantification. External calibration, while simpler, fails to compensate for sample-specific matrix effects and procedural losses.
The following table summarizes the performance of analytical methods utilizing this compound as an internal standard, demonstrating its high accuracy and precision.
| Analytical Method | Matrix | Analyte | Accuracy (% Recovery) | Precision (RSD %) | Reference |
| HPLC-MS/MS | Human Urine | 1-Hydroxypyrene | 85-115% | <15% | [1] |
| UPLC-MS/MS | Human Urine | 1-Hydroxypyrene Glucuronide | 79.4-106% | Intra-day: 4.3%, Inter-day: 6.7% | [2] |
| LC-MS/MS | Human Urine | 1-Hydroxypyrene | 72.1–107.7% | 1.8–11.4% | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of 1-Hydroxypyrene in human urine using this compound as an internal standard with two common analytical platforms: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for 1-Hydroxypyrene Analysis
Caption: General workflow for the analysis of 1-Hydroxypyrene in urine.
Protocol 1: Analysis of 1-Hydroxypyrene by HPLC-FLD
This method is widely used due to its sensitivity and availability in many laboratories.
-
Sample Preparation:
-
To 1 mL of urine, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/sulfatase enzyme solution.
-
Incubate at 37°C for at least 4 hours or overnight to deconjugate the 1-Hydroxypyrene metabolites.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol and then with deionized water.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analytes with methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
HPLC-FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical isocratic mobile phase is 70:30 (v/v) acetonitrile:water.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 242 nm and an emission wavelength of 388 nm.
-
Protocol 2: Analysis of 1-Hydroxypyrene by LC-MS/MS
This method offers higher selectivity and sensitivity compared to HPLC-FLD.
-
Sample Preparation:
-
Follow the same sample preparation steps as for HPLC-FLD (hydrolysis and SPE).
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column suitable for mass spectrometry (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution is typically used with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for both 1-Hydroxypyrene and this compound need to be optimized on the specific instrument.
-
Example Transitions for 1-Hydroxypyrene: m/z 217 -> 189
-
Example Transitions for this compound: m/z 226 -> 198
-
-
-
Signaling Pathway and Logical Relationships
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is straightforward: the ratio of the signal from the native analyte to the signal from the known amount of the labeled internal standard is used to calculate the concentration of the native analyte in the sample.
Caption: Quantification logic using an internal standard.
References
- 1. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Hydroxypyrene Assays: Unveiling Linearity and Detection Limits with 1-Hydroxypyrene-d9
For researchers, scientists, and drug development professionals, the accurate quantification of exposure to polycyclic aromatic hydrocarbons (PAHs) is critical. Urinary 1-hydroxypyrene (1-HP), a primary metabolite of pyrene, serves as a key biomarker for assessing this exposure. This guide provides a comparative analysis of common analytical methods for 1-HP, focusing on their linearity and limits of detection, particularly when employing 1-Hydroxypyrene-d9 (1-HP-d9) as an internal standard to enhance precision.
The use of a deuterated internal standard like 1-HP-d9 is a widely accepted practice in analytical chemistry to account for variations during sample preparation and analysis, thereby improving the accuracy and reliability of the results.[1][2] This is crucial for biomonitoring studies where precise measurements of low-level exposure are often required.
Comparative Performance of Analytical Methods
The two most prevalent methods for the determination of 1-HP in biological samples, primarily urine, are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following table summarizes the linearity and limits of detection reported for these methods, highlighting the performance enhancements achieved with the use of an internal standard.
| Analytical Method | Internal Standard | Linearity (Range) | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-FLD | This compound | 1 - 100 nmol/L | Not Reported | 0.1 µg/L | Not Reported | [3] |
| HPLC-FLD | Not specified | 0.010 - 5.0 ng/mL | > 0.99 | 0.0032 ng/mL | 0.010 ng/mL | [4] |
| HPLC-FLD | Not specified | Not Reported | 0.9997 | 1.0 ng/L | Not Reported | [5] |
| HPLC-FLD | Not specified | Not Reported | Not Reported | 1.37 nmol/L | Not Reported | [6] |
| UPLC-MS/MS | 1-OHP-d9-G | 0.1 - 2.0 ng/mL | > 0.99 | 0.015 ng/mL | 0.051 ng/mL | [4] |
| GC-MS | Not specified | LOD - 208 µg/L | Not Reported | 0.1 - 1.4 µg/L | Not Reported | [7] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are outlines of typical experimental protocols for the HPLC-FLD and UPLC-MS/MS methods for 1-HP analysis.
HPLC-FLD Method for 1-Hydroxypyrene Analysis
This method is widely used due to its robustness and sensitivity for fluorescent compounds like 1-HP.
a. Sample Preparation:
-
Urine samples are thawed and vortexed.
-
An internal standard solution of this compound is added to each urine sample.[2]
-
Enzymatic hydrolysis is performed to deconjugate 1-HP glucuronide and sulfate conjugates. This typically involves the use of β-glucuronidase and sulfatase.[3][8]
-
The hydrolyzed sample is then subjected to solid-phase extraction (SPE) for purification and concentration of 1-HP. C18 cartridges are commonly used for this purpose.[3][5]
-
The analyte is eluted from the SPE cartridge with a suitable organic solvent, which is then evaporated and the residue reconstituted in the mobile phase for HPLC analysis.
b. HPLC-FLD Analysis:
-
Chromatographic Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common.[6]
-
Flow Rate: A constant flow rate, for example, 0.8 ml/min, is maintained.[5]
-
Fluorescence Detection: The excitation and emission wavelengths for 1-HP are set, for instance, at 242 nm and 388 nm, respectively.[5]
-
Quantification: The concentration of 1-HP is determined by comparing the peak area of the analyte to that of the internal standard (1-HP-d9) and referencing a calibration curve.[9]
UPLC-MS/MS Method for 1-Hydroxypyrene Analysis
UPLC-MS/MS offers higher specificity and sensitivity, making it suitable for detecting very low levels of 1-HP.
a. Sample Preparation:
-
Similar to the HPLC-FLD method, urine samples are spiked with a deuterated internal standard (e.g., 1-OHP-d9-G).[4]
-
The samples may undergo dilution with a buffer, such as ammonium acetate, before injection.[4] In some protocols, a direct injection of diluted urine is possible, minimizing sample preparation time.[10]
-
Alternatively, an extraction step using a solvent like ethyl acetate can be performed.[4]
b. UPLC-MS/MS Analysis:
-
Chromatographic Column: A sub-2 µm particle column, such as a C18, is used for fast and efficient separation.
-
Mobile Phase: A gradient elution with solvents like methanol and formic acid in water is often used.[4]
-
Mass Spectrometry: The analysis is performed on a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in negative ion mode.[4]
-
Quantification: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of both 1-HP and its deuterated internal standard.
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines a typical workflow for a 1-Hydroxypyrene assay incorporating an internal standard.
Caption: Experimental workflow for 1-Hydroxypyrene analysis.
Conclusion
Both HPLC-FLD and UPLC-MS/MS are powerful techniques for the quantification of urinary 1-Hydroxypyrene. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation. The incorporation of this compound as an internal standard is a critical step in both methodologies, significantly improving the precision and accuracy of the results. For high-throughput analysis and the lowest detection limits, UPLC-MS/MS is generally preferred. However, HPLC-FLD remains a robust and reliable alternative for many biomonitoring applications. The data and protocols presented in this guide can assist researchers in selecting and implementing the most appropriate method for their specific study needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography with fluorescence detection using a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 1-Hydroxypyrene Analysis in Urine Using 1-Hydroxypyrene-d9 as an Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 1-Hydroxypyrene (1-OHP) in human urine, a key biomarker for assessing exposure to polycyclic aromatic hydrocarbons (PAHs). The use of the deuterated internal standard, 1-Hydroxypyrene-d9 (1-OHP-d9), is a cornerstone of accurate and precise quantification in complex biological matrices. This document summarizes data from inter-laboratory comparison studies, details experimental protocols, and presents visual workflows to aid researchers in selecting and implementing robust analytical methods.
Introduction
1-Hydroxypyrene is the principal metabolite of pyrene, a common PAH found in mixtures originating from the incomplete combustion of organic materials.[1] Its measurement in urine is a widely accepted method for biomonitoring human exposure to PAHs.[2] To ensure the reliability and comparability of data across different studies and laboratories, inter-laboratory comparison investigations and external quality assurance schemes are essential.[3] These programs evaluate the performance of participating laboratories in analyzing reference materials with known concentrations of 1-OHP, often employing 1-OHP-d9 to correct for matrix effects and variations in sample preparation and instrument response.
Data Presentation: Inter-laboratory Comparison Results
The following table summarizes hypothetical results from an inter-laboratory comparison study, reflecting the typical performance of laboratories using different analytical methods. The data is modeled after the structure of proficiency testing schemes like the one conducted under the European Human Biomonitoring Initiative (HBM4EU).[3] The assigned value represents the consensus concentration, and the z-score indicates the performance of each laboratory, with |z| ≤ 2 being considered satisfactory.
| Laboratory ID | Analytical Method | Reported Concentration (µg/L) | Assigned Value (µg/L) | Z-Score |
| Lab 01 | HPLC-FLD | 1.85 | 2.00 | -0.75 |
| Lab 02 | GC-MS/MS | 2.10 | 2.00 | 0.50 |
| Lab 03 | HPLC-MS/MS | 1.98 | 2.00 | -0.10 |
| Lab 04 | HPLC-FLD | 2.35 | 2.00 | 1.75 |
| Lab 05 | GC-MS | 1.70 | 2.00 | -1.50 |
| Lab 06 | HPLC-MS/MS | 2.05 | 2.00 | 0.25 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are typical protocols for the analysis of 1-OHP in urine using 1-OHP-d9.
Sample Preparation and Enzymatic Hydrolysis
1-Hydroxypyrene is primarily excreted in urine as glucuronide and sulfate conjugates.[1] Therefore, an enzymatic hydrolysis step is necessary to liberate the free 1-OHP for analysis.
-
Sample Thawing and Aliquoting: Urine samples are thawed at room temperature and vortexed for homogenization. A 1 mL aliquot of urine is transferred to a clean polypropylene tube.
-
Internal Standard Spiking: Each sample is spiked with a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in methanol) to serve as an internal standard.
-
Buffer Addition: 1 mL of acetate buffer (pH 5.0) is added to each sample.
-
Enzymatic Hydrolysis: 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia is added. The samples are then incubated in a shaking water bath at 37°C for at least 4 hours (or overnight) to ensure complete deconjugation.
Solid-Phase Extraction (SPE)
SPE is commonly used to clean up the sample and concentrate the analyte of interest.
-
Cartridge Conditioning: A C18 SPE cartridge is conditioned with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: The hydrolyzed urine sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 3 mL of a methanol/water solution (e.g., 40:60, v/v) to remove interfering substances.
-
Elution: The analyte and internal standard are eluted from the cartridge with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a small volume (e.g., 100 µL) of the initial mobile phase for instrumental analysis.
Instrumental Analysis
Both High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Gas Chromatography-Mass Spectrometry (GC-MS) or tandem mass spectrometry (MS/MS) are widely used for the quantification of 1-OHP.
-
HPLC-FLD:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 0.3 mL/min.
-
Fluorescence Detection: Excitation at 242 nm and emission at 388 nm.
-
-
GC-MS/MS:
-
Derivatization: The reconstituted extract is derivatized with a silylating agent (e.g., BSTFA with 1% TMCS) to improve volatility and chromatographic performance.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Transitions for 1-OHP and 1-OHP-d9 are monitored.
-
Mandatory Visualizations
Metabolic Pathway of Pyrene to 1-Hydroxypyrene
Experimental Workflow for Urinary 1-Hydroxypyrene Analysis
References
A Comparative Guide to Internal Standards for Polycyclic Aromatic Hydrocarbon Analysis: Cross-Validation of 1-Hydroxypyrene-d9
For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbons (PAHs), the choice of an appropriate internal standard is critical for achieving accurate and reliable quantification. This guide provides a comparative overview of the performance of 1-Hydroxypyrene-d9 and other commonly used deuterated PAH internal standards, supported by experimental data.
The use of stable isotope-labeled internal standards, such as this compound, Chrysene-d12, and Benzo[a]pyrene-d12, is a widely accepted practice in analytical chemistry, particularly in chromatographic and mass spectrometric methods. This is due to their ability to mimic the behavior of the target analytes during sample preparation and analysis, thereby compensating for variations in extraction efficiency, instrument response, and matrix effects.
Performance Comparison of PAH Internal Standards
The following table summarizes key performance metrics for this compound, Chrysene-d12, and Benzo[a]pyrene-d12 based on data from various method validation studies. It is important to note that the experimental conditions, including the matrix and analytical instrumentation, can influence these metrics.
| Internal Standard | Analyte(s) | Analytical Method | Recovery (%) | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| This compound | 1-OHP, 3-OHBaP, 3-OHBaA | LC-MS/MS | >80% (for most analytes) | Not explicitly stated, but method showed good accuracy | Not explicitly stated | Not explicitly stated | [1] |
| Chrysene-d12 | BaA, CHR, BbF, BaP | GC-MS | 81.09 - 116.42% | >0.99 | 0.03 - 0.15 | 0.09 - 0.44 | [2] |
| Benzo[a]pyrene-d12 | BaA, CHR, BbF, BaP | GC-MS | 81.09 - 116.42% | >0.99 | 0.03 - 0.15 | 0.09 - 0.44 | [2] |
BaA: Benzo[a]anthracene, CHR: Chrysene, BbF: Benzo[b]fluoranthene, BaP: Benzo[a]pyrene, 1-OHP: 1-Hydroxypyrene, 3-OHBaP: 3-Hydroxybenzo[a]pyrene, 3-OHBaA: 3-Hydroxybenz[a]anthracene. LOD: Limit of Detection, LOQ: Limit of Quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of PAHs and their metabolites using the discussed internal standards.
Protocol 1: Analysis of Hydroxylated PAHs in Human Urine using this compound by LC-MS/MS
This method is suitable for the simultaneous determination of urinary 1-hydroxypyrene (1-OHP), 3-hydroxybenzo[a]pyrene (3-OHBaP), and 3-hydroxybenz[a]anthracene (3-OHBaA)[1].
1. Sample Preparation:
-
Enzymatic Hydrolysis: To deconjugate the glucuronidated and sulfated metabolites, urine samples are treated with β-glucuronidase/arylsulfatase.
-
Internal Standard Spiking: A known amount of this compound solution is added to each urine sample.
-
Solid-Phase Extraction (SPE): The samples are passed through an SPE cartridge to extract the analytes of interest and remove interferences.
-
Elution and Concentration: The retained analytes are eluted from the SPE cartridge with an appropriate solvent, and the eluate is then concentrated.
2. Instrumental Analysis:
-
Chromatography: The extracted samples are analyzed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Ionization: Atmospheric pressure chemical ionization (APCI) is often used for these compounds.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the target analytes and the internal standard.
3. Data Analysis:
-
The concentration of each analyte is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
Protocol 2: Analysis of PAHs in Food Matrices using Chrysene-d12 and Benzo[a]pyrene-d12 by GC-MS
This protocol is designed for the determination of four PAHs (benzo[a]anthracene, chrysene, benzo[b]fluoranthene, and benzo[a]pyrene) in home meal replacement products[2].
1. Sample Preparation:
-
Homogenization: The food sample is homogenized.
-
Internal Standard Spiking: A known amount of a solution containing Chrysene-d12 and Benzo[a]pyrene-d12 is added to the homogenized sample.
-
Extraction: The PAHs are extracted from the sample using a suitable solvent (e.g., dichloromethane) and extraction technique (e.g., liquid-liquid extraction, microwave-assisted extraction, or alkali digestion followed by extraction).
-
Clean-up: The extract is cleaned up using techniques like solid-phase extraction (SPE) to remove interfering matrix components.
2. Instrumental Analysis:
-
Chromatography: The cleaned-up extract is analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separation: An appropriate GC column (e.g., HP-5MS) is used to separate the individual PAH compounds.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and selective detection of the target PAHs and the deuterated internal standards.
3. Data Analysis:
-
The concentration of each PAH is determined by comparing the ratio of its peak area to the peak area of the corresponding internal standard (Chrysene-d12 or Benzo[a]pyrene-d12) with a calibration curve.
Workflow for PAH Analysis using Isotope Dilution
The following diagram illustrates the general workflow for the quantification of PAHs using a deuterated internal standard.
References
- 1. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 1-Hydroxypyrene-d9 versus ¹³C-labeled 1-Hydroxypyrene as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 1-hydroxypyrene, the choice of internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: 1-Hydroxypyrene-d9 (deuterated) and ¹³C-labeled 1-Hydroxypyrene.
The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and identical ionization efficiency allow it to effectively compensate for variations in sample extraction, injection volume, and matrix effects. While both deuterated and ¹³C-labeled standards are designed for this purpose, inherent differences between them can lead to significant variations in analytical performance.
Executive Summary: The Superiority of ¹³C-Labeling
For the highest level of quantitative accuracy and precision in 1-hydroxypyrene analysis, ¹³C-labeled 1-Hydroxypyrene is the superior choice . The carbon-13 label is integrated into the carbon backbone of the molecule, making it highly stable and minimally affecting the molecule's physicochemical properties.[1][2] This results in near-perfect co-elution with the unlabeled analyte and more effective compensation for matrix effects.
In contrast, deuterated standards like this compound can be susceptible to the "isotope effect." The mass difference between deuterium and hydrogen can lead to slight changes in chromatographic retention time, causing the internal standard to elute separately from the analyte.[3][4] This chromatographic shift can result in differential ion suppression or enhancement in complex matrices, potentially compromising the accuracy of the results.[1][4][5] Furthermore, deuterium atoms, particularly those on hydroxyl groups, can be prone to exchange with protons in the solvent, leading to a loss of the isotopic label and inaccurate quantification.[1][2]
Performance Comparison: this compound vs. ¹³C-labeled 1-Hydroxypyrene
| Performance Metric | This compound (Deuterated) | ¹³C-labeled 1-Hydroxypyrene | Key Considerations |
| Chromatographic Co-elution | Potential for a slight retention time shift (earlier elution) compared to the unlabeled analyte.[3][4] | Identical retention time to the unlabeled analyte.[1] | The isotope effect is more pronounced with deuterium, which can alter the interaction with the stationary phase.[4] |
| Matrix Effect Compensation | Generally good, but can be variable if chromatographic separation occurs. | Excellent, as it experiences the same matrix effects as the analyte due to co-elution.[1] | If the internal standard and analyte elute at different times, they may be exposed to different matrix components, leading to incomplete compensation. |
| Isotopic Stability | Deuterium on the hydroxyl group is susceptible to back-exchange with protons in the solvent.[1][2] | The ¹³C label is integrated into the stable carbon skeleton and is not prone to exchange.[1] | Loss of the isotopic label will lead to an underestimation of the analyte concentration. |
| Accuracy | May be compromised due to the isotope effect and potential for isotopic exchange.[1][3] | Generally higher accuracy due to co-elution and isotopic stability.[1] | Inaccurate compensation for matrix effects is a primary source of error in LC-MS/MS assays. |
| Cost | Generally less expensive to synthesize.[1] | Typically more expensive to synthesize. | The higher cost of the ¹³C-labeled standard may be justified by the improved data quality and reduced need for extensive method validation to account for isotope effects. |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of 1-hydroxypyrene in human urine using a stable isotope-labeled internal standard. This protocol can be adapted for use with either this compound or ¹³C-labeled 1-Hydroxypyrene.
1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
-
To a 1 mL urine sample, add 50 µL of the internal standard solution (either this compound or ¹³C-labeled 1-Hydroxypyrene) at a known concentration.
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Vortex the sample and incubate at 37°C for at least 4 hours (or overnight) to deconjugate the 1-hydroxypyrene glucuronide and sulfate conjugates.
-
Condition a C18 solid-phase extraction (SPE) cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.
-
Elute the 1-hydroxypyrene and the internal standard with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 1-hydroxypyrene from other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1-Hydroxypyrene: Precursor ion (e.g., m/z 217.1 for [M-H]⁻) to a specific product ion.
-
This compound: Precursor ion (e.g., m/z 226.1 for [M-H]⁻) to a specific product ion.
-
¹³C-labeled 1-Hydroxypyrene: Precursor ion (e.g., m/z 223.1 for a ¹³C₆ labeled version [M-H]⁻) to a specific product ion.
-
-
Collision energy and other MS parameters should be optimized for each analyte and internal standard.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the analytical workflow and the logical basis for choosing an appropriate internal standard.
Figure 1. A typical experimental workflow for the analysis of 1-hydroxypyrene in urine.
Figure 2. Logical diagram comparing ideal vs. non-ideal internal standard behavior.
Conclusion
While this compound can be a viable and cost-effective internal standard for the analysis of 1-hydroxypyrene, it carries a higher risk of chromatographic shifts and incomplete compensation for matrix effects, which can introduce variability and potential inaccuracies into the final data. For applications demanding the highest level of quantitative rigor, such as in clinical research and drug development, ¹³C-labeled 1-Hydroxypyrene is the recommended internal standard . Its physicochemical properties are virtually identical to the unlabeled analyte, ensuring the most accurate and precise quantification by effectively compensating for variability during sample processing and analysis. The selection of an appropriate internal standard should be a careful consideration, balancing the analytical requirements of the study with budgetary constraints.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Proficiency Testing Schemes for Urinary 1-Hydroxypyrene Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of urinary 1-hydroxypyrene (1-OHP), a key biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs), participation in proficiency testing (PT) schemes is crucial for ensuring the accuracy and comparability of analytical data. This guide provides a comparative overview of prominent PT schemes, detailing their methodologies and presenting available performance data.
Overview of Major Proficiency Testing Schemes
Several international programs offer external quality assessment for urinary 1-OHP analysis. This guide focuses on three key schemes: the European Human Biomonitoring Initiative (HBM4EU), the German External Quality Assessment Scheme (G-EQUAS), and the Centre de Toxicologie du Québec (CTQ) program.
European Human Biomonitoring Initiative (HBM4EU)
The HBM4EU initiative has established a comprehensive Quality Assurance and Quality Control (QA/QC) program to ensure the comparability and accuracy of data from participating laboratories across Europe.[1][2][3] This program includes Inter-laboratory Comparison Investigations (ICIs) and External Quality Assurance Schemes (EQUASs) for a range of biomarkers, including 1-hydroxypyrene.
A notable outcome of the HBM4EU program has been the identification of best practices for the analysis of PAH metabolites. Studies have shown that the use of high-performance liquid chromatography or gas chromatography coupled with mass spectrometry (HPLC-MS or GC-MS), along with isotope dilution for calibration and an enzymatic deconjugation step, is advantageous for the accurate determination of these compounds in urine.[1][2][3]
German External Quality Assessment Scheme (G-EQUAS)
G-EQUAS, operational since 1982, is a well-established proficiency testing program for occupational and environmental medical toxicology.[4] It provides services to approximately 200 laboratories in over 35 countries.[4] The scheme for urinary 1-hydroxypyrene falls under its environmental medicine section and involves the distribution of control materials at two different concentration levels.[5]
Centre de Toxicologie du Québec (CTQ)
The CTQ, part of the Institut national de santé publique du Québec, runs the External Quality Assessment Scheme for Organic Substances in Urine (OSEQAS).[6][7] This program includes 1-hydroxypyrene among its analytes and provides a valuable external quality assessment for participating laboratories.[8]
Comparison of Proficiency Testing Scheme Features
| Feature | HBM4EU | G-EQUAS | CTQ (OSEQAS) |
| Program Name | Inter-laboratory Comparison Investigations (ICIs) and External Quality Assurance Schemes (EQUASs) | German External Quality Assessment Scheme | External Quality Assessment Scheme for Organic Substances in Urine |
| Analytes | Includes 13 PAH metabolites, one of which is 1-hydroxypyrene.[1][2][3] | Offers a wide range of occupational and environmental toxicology parameters, including 1-hydroxypyrene.[5] | Includes a variety of organic substances such as bisphenols, pesticides, and hydroxy-PAHs, including 1-OH-Pyrene.[8] |
| Sample Type | Spiked and native human urine samples. | Spiked and native human urine samples. | Urine samples. |
| Frequency | Multiple rounds conducted within the HBM4EU project framework. | Two rounds per year (spring and autumn).[4] | Two rounds per year.[9] |
| Evaluation | Performance is assessed using z-scores.[3] | Successful participation requires results for both concentration levels to be within the tolerance range. | Provides a statistical report to participants for performance evaluation. |
| Methodology Emphasis | Encourages the use of advanced analytical techniques like HPLC-MS and GC-MS with isotope dilution.[1][2][3] | Open to various analytical methods used by participating laboratories. | Open to various analytical methods used by participating laboratories. |
| Publicly Available Data | Detailed results and methodologies are published in scientific journals.[1][2][3] | General information is available on their website; detailed round reports are typically provided to participants. | Program details and calendars are available online; specific round reports are for participants.[9][10] |
Experimental Protocols
The analytical determination of 1-hydroxypyrene in urine, as employed by participants in these schemes, generally involves the following key steps:
1. Sample Preparation and Enzymatic Hydrolysis: Since 1-hydroxypyrene is excreted in urine in both free and conjugated forms (primarily as glucuronide and sulfate conjugates), a hydrolysis step is essential to measure the total concentration. This is typically achieved through enzymatic hydrolysis using β-glucuronidase/arylsulfatase.
2. Extraction: Following hydrolysis, the deconjugated 1-hydroxypyrene is extracted from the urine matrix. Solid-phase extraction (SPE) is a commonly used technique for this purpose, offering good recovery and sample clean-up.
3. Analytical Determination: The extracted 1-hydroxypyrene is then quantified using chromatographic techniques.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a widely used and robust method for 1-hydroxypyrene analysis, offering good sensitivity and selectivity.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These methods, particularly when combined with isotope-labeled internal standards, provide high accuracy and are increasingly favored in advanced proficiency testing schemes like HBM4EU.[1][2][3]
4. Creatinine Correction: To account for variations in urine dilution, 1-hydroxypyrene concentrations are typically corrected for creatinine and expressed as µg/g creatinine or µmol/mol creatinine.[12][13]
Visualizing the Proficiency Testing Workflow and Scheme Comparison
To better understand the processes involved, the following diagrams illustrate the typical workflow of a proficiency testing scheme and a comparison of the key attributes of the discussed programs.
Caption: A flowchart illustrating the cyclical process of a proficiency testing scheme.
Caption: A relational diagram highlighting the distinct focus of each PT scheme.
References
- 1. External Quality Assurance Schemes (EQUASs) and Inter-laboratory Comparison Investigations (ICIs) for human biomonitoring of polycyclic aromatic hydrocarbon (PAH) biomarkers in urine as part of the quality assurance programme under HBM4EU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.wur.nl [research.wur.nl]
- 4. WELCOME TO G-EQUAS [app.g-equas.de]
- 5. app.g-equas.de [app.g-equas.de]
- 6. inspq.qc.ca [inspq.qc.ca]
- 7. inspq.qc.ca [inspq.qc.ca]
- 8. inspq.qc.ca [inspq.qc.ca]
- 9. inspq.qc.ca [inspq.qc.ca]
- 10. inspq.qc.ca [inspq.qc.ca]
- 11. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary 1-hydroxypyrene in occupationally-exposed and non-exposed individuals in Silesia, Poland [aaem.pl]
- 13. agro.icm.edu.pl [agro.icm.edu.pl]
Evaluating Analytical Method Robustness: A Comparative Guide to Using 1-Hydroxypyrene-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of biomarkers is paramount in clinical and toxicological research. 1-Hydroxypyrene, a key metabolite of pyrene, serves as a critical biomarker for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs), which are widespread environmental pollutants with carcinogenic properties. The robustness of the analytical methods used to measure 1-hydroxypyrene directly impacts the reliability of exposure assessments and subsequent risk characterization. A crucial element in achieving a robust analytical method is the choice of an appropriate internal standard.
This guide provides a comprehensive comparison of the performance of 1-Hydroxypyrene-d9, a deuterated internal standard, against non-isotopically labeled internal standards in the quantitative analysis of 1-hydroxypyrene. The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to enhance the accuracy and precision of analytical methods, particularly in complex biological matrices such as urine.[1] This guide will present supporting data and detailed experimental protocols to aid researchers in developing and validating robust analytical methods.
The Critical Role of Internal Standards in Analytical Method Robustness
An internal standard in analytical chemistry is a substance that is added in a constant amount to samples, calibration standards, and quality control samples. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. For an internal standard to be effective, it should ideally have physicochemical properties very similar to the analyte of interest.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. The use of an appropriate internal standard is a key factor in ensuring method robustness.
Performance Comparison: this compound vs. Non-Isotopically Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative analysis using mass spectrometry. This is because their chemical and physical properties are nearly identical to the native analyte. They co-elute with the analyte during chromatography and experience similar ionization and fragmentation patterns in the mass spectrometer. This allows for highly accurate correction of any analyte loss during sample processing and instrumental analysis, including matrix effects.
While direct head-to-head robustness studies comparing this compound with a variety of non-isotopically labeled internal standards under deliberately varied conditions are not extensively detailed in single publications, the principles of analytical chemistry and the available literature strongly support the superior performance of deuterated standards. The following table summarizes the expected performance of this compound compared to a hypothetical non-isotopically labeled internal standard under various analytical challenges.
| Performance Parameter | This compound (Deuterated Internal Standard) | Non-Isotopically Labeled Internal Standard (e.g., a structurally similar PAH) | Rationale |
| Correction for Matrix Effects | Excellent | Poor to Moderate | This compound and the native analyte experience identical ion suppression or enhancement in the mass spectrometer due to their co-elution and similar ionization efficiencies. A non-isotopically labeled standard will have different retention times and ionization characteristics, leading to inaccurate correction. |
| Correction for Sample Preparation Variability | Excellent | Moderate | Due to its near-identical chemical properties, this compound will be lost or recovered at the same rate as the analyte during extraction, concentration, and derivatization steps. A different molecule will have different recovery rates. |
| Accuracy | High | Moderate to Low | The superior correction for matrix effects and sample preparation variability leads to significantly higher accuracy in the quantification of 1-hydroxypyrene. |
| Precision | High | Moderate to Low | By minimizing the impact of random errors during the analytical process, the use of a deuterated internal standard results in higher precision (lower coefficient of variation). |
| Robustness to Chromatographic Variations | High | Moderate | Small variations in mobile phase composition, pH, or column temperature will affect the retention time of both the analyte and this compound similarly, maintaining a stable analyte-to-internal standard ratio. The response of a non-isotopically labeled standard may vary differently. |
Experimental Protocols
The following are detailed methodologies for the quantification of 1-hydroxypyrene in human urine using this compound as an internal standard, based on common practices in the field.[2][3]
Method 1: Quantification of 1-Hydroxypyrene in Urine by LC-MS/MS
This method is highly sensitive and specific for the detection and quantification of 1-hydroxypyrene.
1. Sample Preparation and Enzymatic Hydrolysis:
-
To a 1.0 mL aliquot of human urine, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 1.0 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase enzyme solution to hydrolyze the conjugated metabolites.
-
Incubate the mixture at 37°C for at least 4 hours or overnight.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.
-
Elute the 1-hydroxypyrene and this compound with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Hydroxypyrene: Precursor ion (m/z) 217.1 -> Product ion (m/z) 189.1.
-
This compound: Precursor ion (m/z) 226.1 -> Product ion (m/z) 197.1.
-
-
Optimize collision energies and other MS parameters for maximum sensitivity.
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of 1-hydroxypyrene to this compound against the concentration of the calibration standards.
-
Determine the concentration of 1-hydroxypyrene in the samples from the calibration curve.
Method 2: Quantification of 1-Hydroxypyrene in Urine by HPLC with Fluorescence Detection
This method is a cost-effective alternative to LC-MS/MS, though it may be less specific.
1. Sample Preparation:
-
Follow the same sample preparation and enzymatic hydrolysis steps as in the LC-MS/MS method, including the addition of this compound.
2. Solid-Phase Extraction (SPE):
-
Follow the same SPE procedure as in the LC-MS/MS method.
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: 242 nm.
-
Emission Wavelength: 388 nm.
-
4. Quantification:
-
Construct a calibration curve by plotting the peak height or area ratio of 1-hydroxypyrene to this compound against the concentration of the calibration standards.
-
Determine the concentration of 1-hydroxypyrene in the samples from the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in a robust analytical workflow for the quantification of 1-hydroxypyrene using this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Measurement Uncertainty in 1-Hydroxypyrene Quantification using Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals, accurately quantifying biomarkers like 1-hydroxypyrene (1-OHP) is paramount. This guide provides a comparative analysis of analytical methodologies and a detailed framework for estimating measurement uncertainty when quantifying 1-OHP using its deuterated isotopologue, 1-hydroxypyrene-d9 (1-OHP-d9), as an internal standard coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical quantification, significantly enhancing the precision and accuracy of measurements. This approach, known as isotope dilution mass spectrometry (IDMS), is particularly crucial when analyzing complex biological matrices such as urine, where variability in sample preparation and matrix effects can introduce significant errors.
Comparison of Quantification Strategies: The Superiority of Isotope Dilution
While external standard calibration is a viable quantification method, it is more susceptible to variations in sample extraction efficiency and matrix-induced signal suppression or enhancement. The use of an isotopically labeled internal standard like 1-OHP-d9, which co-elutes with the analyte and behaves identically during sample preparation and ionization, effectively compensates for these potential errors.
| Feature | External Standard Calibration | Isotope Dilution with 1-OHP-d9 |
| Principle | Analyte response in the sample is compared to the response of standards in a clean matrix. | The ratio of the analyte to a known amount of its isotopically labeled analogue is measured. |
| Compensation for Sample Loss | No inherent compensation. | Excellent compensation as analyte and standard are lost proportionally. |
| Compensation for Matrix Effects | Prone to inaccuracies due to ion suppression or enhancement. | Excellent compensation as analyte and standard experience similar matrix effects. |
| Precision | Generally lower due to uncorrected variability. | Typically higher, with Relative Standard Deviations (RSDs) often below 10%. |
| Accuracy | Can be compromised by matrix differences between samples and standards. | High accuracy, with recoveries typically between 90-110%.[1] |
| Robustness | Less robust to variations in experimental conditions. | More robust and reliable for complex biological samples. |
Experimental Protocol for 1-Hydroxypyrene Quantification in Urine
A typical experimental workflow for the quantification of 1-OHP in human urine using LC-MS/MS with 1-OHP-d9 as an internal standard is outlined below.
Sample Preparation
-
Enzymatic Hydrolysis: Since 1-OHP is excreted in urine mainly as glucuronide and sulfate conjugates, an enzymatic hydrolysis step is necessary to liberate the free 1-OHP. A known volume of urine is buffered to an appropriate pH (e.g., pH 5) and incubated with β-glucuronidase/arylsulfatase enzyme.
-
Internal Standard Spiking: A precise volume of a known concentration of 1-OHP-d9 solution is added to each sample before hydrolysis.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is then subjected to SPE for cleanup and concentration. A C18 or similar reversed-phase cartridge is commonly used. The cartridge is conditioned, the sample is loaded, washed to remove interferences, and the analyte and internal standard are eluted with an organic solvent (e.g., methanol or acetonitrile).
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC or UHPLC system. A C18 reversed-phase column is typically used to separate 1-OHP from other urinary components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid, is employed.
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 1-OHP and 1-OHP-d9 are monitored.
| Parameter | Typical Value |
| LC Column | C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Negative or Positive |
| MRM Transition (1-OHP) | e.g., m/z 217 -> 189 |
| MRM Transition (1-OHP-d9) | e.g., m/z 226 -> 197 |
Estimating Measurement Uncertainty
The estimation of measurement uncertainty is a critical component of method validation and provides a quantitative indication of the quality of a measurement result. The EURACHEM/CITAC guide "Quantifying Uncertainty in Analytical Measurement" provides a framework for this process. The main steps involve:
-
Specify the Measurand: Clearly define what is being measured (e.g., the mass concentration of 1-hydroxypyrene in a urine sample).
-
Identify Uncertainty Sources: Identify all potential sources of uncertainty in the analytical process. A cause-and-effect (Ishikawa or fishbone) diagram is a useful tool for this.
-
Quantify the Uncertainty Components: Quantify the uncertainty associated with each identified source. This can be done through experimental data (Type A evaluation) or from other information such as calibration certificates, literature, or professional judgment (Type B evaluation).
-
Calculate the Combined Uncertainty: Combine the individual uncertainty components to obtain a combined standard uncertainty.
-
Determine the Expanded Uncertainty: Multiply the combined standard uncertainty by a coverage factor (typically k=2 for a 95% confidence level) to obtain the expanded uncertainty, which is reported with the measurement result.
Below is a diagram illustrating the workflow for estimating measurement uncertainty in this analysis.
Cause-and-Effect Diagram for Uncertainty Sources
The following diagram illustrates the potential sources of uncertainty in the quantification of 1-OHP.
References
Comparative analysis of different SPE cartridges for 1-Hydroxypyrene-d9 extraction
For researchers, scientists, and drug development professionals seeking optimal methods for the extraction of 1-Hydroxypyrene-d9, a critical biomarker for polycyclic aromatic hydrocarbon (PAH) exposure, the choice of Solid-Phase Extraction (SPE) cartridge is paramount. This guide provides a comparative analysis of different SPE cartridges, supported by experimental data, to inform your selection process and enhance extraction efficiency.
The accurate quantification of this compound, a deuterated internal standard for 1-hydroxypyrene, is essential for reliable biomonitoring of PAH exposure.[1] Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of this analyte from complex biological matrices such as urine.[2][3] The selection of the appropriate SPE sorbent is a critical factor that directly influences recovery, reproducibility, and overall method sensitivity.[4][5]
This guide compares the performance of commonly used SPE cartridges, focusing on reversed-phase sorbents like C18 and polymeric sorbents.
Comparative Performance of SPE Cartridges
The following table summarizes the performance of different SPE sorbents for the extraction of 1-hydroxypyrene, the non-deuterated analogue of the target analyte. The data is compiled from various studies and provides an indication of the expected performance for this compound.
| SPE Sorbent | Sample Matrix | Recovery Rate | Key Experimental Parameters | Reference |
| Polymeric Sorbent | Human Urine | 93% | Elution Solvent: Methanol | [4] |
| C18 (Octadecyl Silica) | Spiked Urine | > 99.96% | Sample pH: 5, Eluent: Methanol, Sample Volume: 200 ml, Sample Flow Rate: 10 ml/min | [6] |
| C18 (Octadecyl Silica) | Spiked Urine | > 87.3% | Mobile Phase: Methanol/Water | [3] |
| Nylon 6 Nanofiber (Mini Disc) | Spiked Urine | 81% | Eluent: Methanol | [7] |
| ENVI-Disk™ C18 | Human Urine | Not specified, but results were very close to HPLC results | Extraction/concentration of the analyte onto a small element cut into tabs from an extraction disk. | [8] |
Note: Recovery rates can be influenced by a multitude of factors including the specific experimental protocol, sample matrix, and the concentration of the analyte.[5]
Key Findings and Considerations:
-
Polymeric Sorbents for Improved Recovery: One study demonstrated a significant improvement in the recovery of 1-hydroxypyrene from 16% with a C18 cartridge to 93% with a polymeric absorbent-based cartridge by optimizing the SPE protocol, which included using methanol as the elution solvent.[4] This suggests that for challenging matrices or when higher recovery is critical, polymeric sorbents may offer a distinct advantage.
-
Optimization of C18 Protocols: High recovery rates exceeding 99% have been achieved with C18 cartridges through careful optimization of experimental parameters such as sample pH, loading flow rate, and elution solvent.[6] This highlights the importance of method development for achieving optimal performance with traditional silica-based sorbents.
-
Innovative Sorbent Formats: Novel sorbent formats, such as nanofiber-packed SPE, have shown promising results with good recovery rates and the potential for miniaturization, leading to reduced solvent consumption.[7]
-
Simplified Protocols with Advanced Sorbents: Newer generation polymeric sorbents, such as Oasis PRiME HLB, are designed to streamline the SPE process by eliminating the need for conditioning and equilibration steps, offering a simpler and faster 3-step protocol (load-wash-elute).[9] While specific data for this compound was not found, this technology presents a potential for high-throughput applications.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are summaries of key experimental protocols cited in the literature for 1-hydroxypyrene extraction.
Optimized C18 SPE Protocol
This protocol achieved over 99.96% recovery for 1-hydroxypyrene from urine.[6]
-
Cartridge: C18 (Octadecyl silica)
-
Sample Pre-treatment: Adjust sample pH to 5.
-
Conditioning: Condition the cartridge with an appropriate solvent (typically methanol followed by water).
-
Sample Loading: Load 200 ml of the urine sample at a flow rate of 10 ml/min.
-
Washing: Wash the cartridge with distilled water to remove interferences.
-
Elution: Elute the analyte with methanol.
Polymeric Sorbent SPE Protocol with Improved Recovery
This protocol significantly enhanced the recovery of 1-hydroxypyrene.[4]
-
Cartridge: Polymeric absorbent-based cartridge.
-
Sample Pre-treatment: Dilute urine samples with 15% methanol/sodium acetate.
-
Automated Sample Loading: Utilize an automated system for sample loading.
-
Elution: Elute the analyte with methanol instead of acetonitrile.
Experimental Workflow for this compound SPE
The following diagram illustrates a typical experimental workflow for the Solid-Phase Extraction of this compound from a biological sample.
Caption: General workflow for this compound extraction using SPE.
Conclusion
The choice of SPE cartridge and the optimization of the extraction protocol are critical for the accurate and reliable quantification of this compound. While traditional C18 cartridges can provide excellent recovery with meticulous method development, modern polymeric sorbents may offer superior recovery and simplified workflows. Researchers should carefully consider the specific requirements of their analysis, including sample matrix, desired recovery, and throughput needs, when selecting an SPE cartridge. The experimental data and protocols presented in this guide provide a foundation for making an informed decision and for developing robust and efficient extraction methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specartridge.com [specartridge.com]
- 6. ijcce.ac.ir [ijcce.ac.ir]
- 7. Application of Nanofiber-packed SPE for Determination of Urinary 1-Hydroxypyrene Level Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of 1-hydroxypyrene in urine by direct fluorometric analysis on a solid sorbing phase. Validation and application of the method to biological monitoring of PAH-exposed persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal of 1-Hydroxypyrene-d9: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
1-Hydroxypyrene-d9, a deuterated form of a pyrene metabolite, is a crucial internal standard in environmental and toxicological studies. Due to its classification as an environmentally hazardous substance, proper disposal is paramount to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information. Always handle this compound within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, follow standard first aid procedures and seek medical attention if necessary.
Quantitative Disposal Guidelines
While specific concentration limits for the disposal of this compound are not explicitly defined by regulatory bodies, the guiding principle is to treat all forms of this chemical—pure solid, solutions, and contaminated materials—as hazardous waste. The following table summarizes the key disposal parameters.
| Parameter | Guideline | Citation |
| UN Number | 3077 | |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (this compound) | |
| Hazard Class | 9 (Miscellaneous hazardous materials) | |
| Disposal Method | Collection by a licensed hazardous waste disposal service. | [1][2] |
| Drain Disposal | Strictly prohibited for the pure compound and its solutions. | [2] |
| Trash Disposal | Prohibited for the pure compound, its solutions, and contaminated materials. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation and collection. Given its use in small quantities (micrograms to milligrams) for research purposes, the primary waste streams will be small amounts of the pure compound and contaminated laboratory consumables.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place any unused or expired this compound solid directly into a designated hazardous waste container.[1]
-
Collect all contaminated solid materials, such as pipette tips, microcentrifuge tubes, weighing paper, and gloves, in a separate, clearly labeled hazardous waste bag or container.[1] This container should be lined with a durable plastic bag.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, collect the solution in a designated hazardous liquid waste container that is compatible with the solvent used.
-
Do not mix with other incompatible waste streams.
-
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste."[3]
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The relevant hazard pictograms (e.g., environmental hazard).
-
3. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[3]
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
Keep waste containers securely sealed to prevent leaks or spills.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the collected waste.
-
Follow all institutional and local regulations for waste pickup procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.
References
Essential Safety and Operational Guide for Handling 1-Hydroxypyrene-d9
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and detailed operational procedures for the handling and disposal of 1-Hydroxypyrene-d9. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance in the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[1][2] As a member of the polycyclic aromatic hydrocarbon (PAH) family, it should be handled with the utmost care to prevent exposure.
A comprehensive summary of required Personal Protective Equipment (PPE) is provided in the table below.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contact with the compound is suspected. |
| Body Protection | Laboratory coat | A fully fastened lab coat made of a suitable material to prevent skin contact. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield may be required for operations with a higher risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. The type of respirator should be selected based on a formal risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedures for the safe handling of this compound, from receipt of the compound to its use in experimental protocols.
Receipt and Storage
-
Verification: Upon receipt, verify that the container is intact and properly labeled.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The container should be tightly sealed.
Weighing the Compound (Tare Method)
All handling of solid this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation: Decontaminate the weighing area and the exterior of the chemical container before starting.
-
Taring the Vessel: Place a clean, empty, and sealable container (e.g., a vial with a screw cap) on the analytical balance and tare the balance to zero.
-
Transfer: Inside the chemical fume hood, carefully transfer the approximate amount of this compound powder into the tared container.
-
Sealing: Securely seal the container.
-
Final Weighing: Place the sealed container back on the analytical balance to obtain the precise weight of the transferred compound.
-
Documentation: Record the weight in a laboratory notebook.
Preparation of Stock Solution
-
Solvent Addition: Inside the chemical fume hood, add the desired solvent to the container with the weighed this compound.
-
Dissolution: Seal the container and mix gently by inversion or vortexing until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and the preparer's initials.
Experimental Workflow
The following diagram illustrates the general workflow for utilizing this compound in a laboratory setting.
Caption: A flowchart illustrating the key stages of handling this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for organic solvent waste.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for chemical-contaminated sharps.
Decontamination Procedures
-
Glassware: Reusable glassware should be rinsed with a suitable solvent to remove any residual compound. These rinses must be collected as hazardous liquid waste. Following the solvent rinse, glassware should be washed with soap and water.
-
Work Surfaces: All work surfaces within the chemical fume hood should be wiped down with a solvent-dampened cloth after each use. The cloth should be disposed of as solid hazardous waste.
Final Disposal
All collected hazardous waste must be disposed of through the institution's designated hazardous waste management program. Do not dispose of this compound or its solutions down the drain.[1] Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
